Benzyl 3-vinylazetidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 3-ethenylazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-11-8-14(9-11)13(15)16-10-12-6-4-3-5-7-12/h2-7,11H,1,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNXKZUPWDBFAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Application of Benzyl 3-vinylazetidine-1-carboxylate in Medicinal Chemistry: A Technical Guide
Introduction: The Azetidine Scaffold as a Privileged Motif in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that provide distinct three-dimensional arrangements and favorable pharmacokinetic profiles is a paramount objective. The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has garnered significant attention as a "privileged scaffold."[1][2] Its inherent ring strain and conformational rigidity, intermediate between the highly strained aziridines and the more flexible five-membered pyrrolidines, offer a unique platform for the design of potent and selective therapeutic agents.[1][2] The constrained nature of the azetidine ring can pre-organize appended functional groups, potentially leading to enhanced binding affinity for biological targets.[2] While the synthesis of this strained ring system has historically presented challenges, recent advancements have made a wide array of functionalized azetidines more accessible to the medicinal chemist.[2][3] Consequently, the azetidine motif is now a key component of several approved drugs and numerous clinical candidates across diverse therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1][4]
This technical guide focuses on a particularly versatile, yet underexplored, building block: Benzyl 3-vinylazetidine-1-carboxylate . The convergence of the conformationally restricted azetidine core with the reactive vinyl functional group presents a powerful tool for the synthesis of novel and complex molecular entities with significant potential in drug discovery. This document will provide an in-depth exploration of the synthesis of this key intermediate and delineate its strategic applications in the construction of medicinally relevant scaffolds.
Core Synthesis: Accessing the Versatile Vinylazetidine Building Block
The direct synthesis of Benzyl 3-vinylazetidine-1-carboxylate is not widely documented, necessitating a strategic, multi-step approach from more readily available precursors. A logical and efficient pathway commences with the commercially available Benzyl 3-hydroxyazetidine-1-carboxylate. The transformation of the hydroxyl group into a vinyl moiety is the cornerstone of this synthesis.
Synthetic Workflow Overview
The overall synthetic strategy involves a two-step sequence: oxidation of the secondary alcohol to the corresponding ketone, followed by a Wittig olefination to introduce the vinyl group. This approach provides a reliable and scalable route to the target compound.
Caption: Synthetic route to Benzyl 3-vinylazetidine-1-carboxylate.
Step-by-Step Experimental Protocols
Step 1: Oxidation of Benzyl 3-hydroxyazetidine-1-carboxylate to Benzyl 3-oxoazetidine-1-carboxylate
The choice of oxidant is critical to ensure a high-yielding and clean conversion without affecting the sensitive azetidine ring or the benzyl carbamate protecting group. Mild oxidizing agents are preferred.
-
Reagents and Materials:
-
Benzyl 3-hydroxyazetidine-1-carboxylate
-
Pyridinium chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure (using PCC):
-
To a stirred solution of Benzyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous DCM at room temperature, add PCC (1.5 eq) in one portion.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford Benzyl 3-oxoazetidine-1-carboxylate as a stable intermediate.
-
Step 2: Wittig Olefination to Benzyl 3-vinylazetidine-1-carboxylate
The Wittig reaction is a reliable method for converting ketones to alkenes.[5][6] The use of a non-stabilized ylide, such as methylenetriphenylphosphorane, is necessary to introduce the terminal vinyl group.[7]
-
Reagents and Materials:
-
Benzyl 3-oxoazetidine-1-carboxylate
-
Methyltriphenylphosphonium bromide
-
A strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure (using n-BuLi):
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 eq, as a solution in hexanes) dropwise. The formation of the orange-red ylide will be observed.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the ylide solution back to 0 °C.
-
In a separate flask, dissolve Benzyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF.
-
Add the ketone solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield Benzyl 3-vinylazetidine-1-carboxylate.
-
Medicinal Chemistry Applications: A Gateway to Novel Scaffolds
The synthetic accessibility of Benzyl 3-vinylazetidine-1-carboxylate opens the door to a myriad of derivatizations, leveraging the unique reactivity of both the azetidine ring and the vinyl group. This building block can be envisioned as a versatile precursor to a range of medicinally relevant scaffolds.
The Azetidine Core: A Source of Favorable Physicochemical Properties
The incorporation of an azetidine ring into a drug candidate can confer several advantages:
-
Improved Metabolic Stability: The azetidine motif can enhance metabolic stability compared to more common nitrogen-containing heterocycles.[1]
-
Enhanced Solubility: The polar nature of the nitrogen atom in the azetidine ring can improve aqueous solubility.
-
Increased sp³ Character: The non-planar, sp³-rich nature of the azetidine ring is a desirable feature in modern drug design, often leading to improved selectivity and reduced off-target effects.[1]
-
Conformational Rigidity: The constrained nature of the four-membered ring reduces the number of accessible conformations, which can lead to a lower entropic penalty upon binding to a biological target.[1]
The Vinyl Group: A Handle for Diverse Chemical Transformations
The vinyl group is a versatile functional handle that can participate in a wide array of chemical reactions, allowing for the construction of more complex molecular architectures.
-
Cycloaddition Reactions: The vinyl group can act as a dienophile or a dipolarophile in various cycloaddition reactions, leading to the formation of fused or spirocyclic ring systems. For instance, [6+2] cycloaddition reactions of 2-vinylazetidines with isocyanates have been reported to yield eight-membered cyclic ureas.[8] Similarly, cycloadditions with benzyne can provide access to benzazocine derivatives.[9]
Caption: Cycloaddition strategies with Benzyl 3-vinylazetidine-1-carboxylate.
-
Conjugate Addition (Michael Addition): The vinyl group can act as a Michael acceptor, allowing for the introduction of a variety of nucleophiles at the 4-position of the azetidine ring after appropriate activation. This is a powerful method for carbon-carbon and carbon-heteroatom bond formation.[10]
-
Bioisosteric Replacement: The vinyl group can serve as a bioisostere for other functional groups, a strategy often employed in drug design to modulate physicochemical properties and biological activity.[11][12] For example, a vinyl group can replace a carbonyl or a phenyl ring to alter metabolic stability or receptor interactions.
Therapeutic Potential of Azetidine Derivatives
The azetidine scaffold is present in numerous compounds with a wide range of pharmacological activities, suggesting that derivatives of Benzyl 3-vinylazetidine-1-carboxylate could be explored for various therapeutic applications.
| Therapeutic Area | Examples of Bioactive Azetidine Derivatives | Potential for Benzyl 3-vinylazetidine-1-carboxylate Derivatives |
| Oncology | Cobimetinib (MEK inhibitor), Baricitinib (JAK inhibitor)[1] | Synthesis of novel kinase inhibitors and anti-proliferative agents.[13] |
| Infectious Diseases | Aztreonam (β-lactam antibiotic), Delafloxacin (fluoroquinolone antibiotic)[14] | Development of novel antibacterial and antifungal agents.[13][15] |
| CNS Disorders | Azetidine-modified nicotine analogs, M3 antagonists[1] | Design of ligands for CNS receptors and enzymes for the treatment of neurodegenerative diseases.[16] |
| Inflammatory Diseases | Baricitinib (JAK inhibitor for rheumatoid arthritis)[1] | Creation of new anti-inflammatory agents by targeting key signaling pathways. |
Case Study: Envisioning the Synthesis of a Novel β-Lactam Scaffold
The versatility of Benzyl 3-vinylazetidine-1-carboxylate can be illustrated by its potential application in the synthesis of novel β-lactam (2-azetidinone) structures. β-lactams are a cornerstone of antibacterial therapy, and there is a continuous need for new analogs to combat bacterial resistance.[17][18]
A plausible synthetic route could involve the oxidative cleavage of the vinyl group to an aldehyde, followed by further oxidation to a carboxylic acid. Subsequent intramolecular cyclization could then form the β-lactam ring.
Caption: Proposed synthesis of a β-lactam from Benzyl 3-vinylazetidine-1-carboxylate.
This strategy would provide access to a novel class of bicyclic β-lactams with the potential for unique antibacterial activity and improved pharmacokinetic properties conferred by the azetidine core.
Conclusion: A Versatile Building Block for Future Drug Discovery
Benzyl 3-vinylazetidine-1-carboxylate, while not a widely commercialized compound, represents a highly valuable and versatile building block for medicinal chemists. Its synthesis from readily available starting materials is achievable through a robust and scalable protocol. The unique combination of a conformationally constrained azetidine ring and a reactive vinyl group provides a powerful platform for the generation of diverse and complex molecular scaffolds. The established pharmacological importance of azetidine derivatives across multiple therapeutic areas strongly suggests that novel compounds derived from this building block hold significant promise for the discovery of next-generation therapeutics. The strategic application of Benzyl 3-vinylazetidine-1-carboxylate in drug discovery programs is poised to unlock new chemical space and contribute to the development of innovative medicines.
References
-
Azetidines of pharmacological interest. Archiv der Pharmazie, 2021.
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed, 2026.
-
The Rising Therapeutic Potential of Novel Azetidine Derivatives: A Technical Guide. Benchchem, 2025.
-
Azetidines of pharmacological interest | Request PDF. ResearchGate, 2025.
-
Selective synthesis of eight-membered cyclic ureas by the [6 + 2] cycloaddition reaction of 2-vinylazetidines and electron-deficient isocyanates. PubMed, 2009.
-
Structures of some azetidine-based drugs | Download Scientific Diagram. ResearchGate.
-
2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. PubMed, 2016.
-
Substituted Azetidines in Drug Discovery | Building Blocks | Blog. Life Chemicals, 2022.
-
Antimicrobial potential of various substituted azetidine derivatives: a mini review. Taylor & Francis Online, 2018.
-
Current and Future Prospects of Azetidine Derivatives an Overview. ResearchGate, 2025.
-
Cycloaddition reaction of 2-vinylazetidines with benzyne: a facile access to 1-benzazocine derivatives. PubMed, 2012.
-
The role of bioisosterism in modern drug design: Current applications and challenges. ResearchGate, 2025.
-
2-Vinylazetidines with benzyne of the [6 + 2] cycloaddition reaction. ResearchGate.
-
Nucleophilic Vinyl Substitution in the Synthesis of Heterocycles. (Review). ResearchGate.
-
A Versatile Synthesis of Vinyl-Substituted Heterocycles via Regio- and Enantioselective Pd-Catalyzed Tandem Allylic Substitution. Organic Chemistry Portal.
-
Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis. ACS Publications, 2024.
-
Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis. PMC, 2024.
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.
-
Synthesis of vinyl- azetidines and beta-lactams from allenamides via energy-transfer relay. ChemRxiv.
-
Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv.
-
What is the role of bioisosterism in drug design? Patsnap Synapse, 2025.
-
Bioisosteric Replacements. Chemspace.
-
Bioisosterism: A Rational Approach in Drug Design. ACS Publications, 1991.
-
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI, 2024.
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
-
Recent progress in synthesis of 3-functionalized azetidines. ResearchGate, 2026.
-
The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.
-
ChemInform Abstract: Conjugate Additions to Vinyl-Substituted Aromatic N-Heterocycles. ResearchGate, 2025.
-
Azetidine synthesis. Organic Chemistry Portal.
-
Wittig Reaction - Common Conditions. Organic Chemistry Portal.
-
Novel and Recent Synthesis and Applications of β-Lactams. PMC.
-
Novel and Recent Synthesis and Applications of β-Lactams. SciSpace, 2010.
-
Photochemical Flow Synthesis of 3‐Hydroxyazetidines. Baxendale Group - Durham University.
-
Acridine: A Scaffold for the Development of Drugs for Alzheimer's Disease. ResearchGate.
-
Preparation and ring-opening reactions of N-diphenylphosphinyl vinyl aziridines. PMC, 2013.
-
Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. MDPI, 2019.
-
A. Azetidines are useful scaffolds in a broad area of disciplines. B.... ResearchGate.
-
Wittig reaction. Wikipedia.
-
Wittig Reaction. Organic Chemistry Portal.
-
The Wittig Reaction. Chemistry LibreTexts, 2023.
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry, 2018.
-
Enantioselective Synthesis of β-lactams via C–H Functionalization of Enoldiazoacetamides. ACS Publications, 2015.
-
Ring Expansion of Vinylaziridines through the Strain-Release Pericyclic Reaction: Recent Developments and Applications. PMC, 2013.
-
Ring Expansion of Vinylaziridines through the Strain-Release Pericyclic Reaction: Recent Developments and Applications. MDPI, 2013.
-
β-Lactam synthesis. Organic Chemistry Portal.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Azetidine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Selective synthesis of eight-membered cyclic ureas by the [6 + 2] cycloaddition reaction of 2-vinylazetidines and electron-deficient isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cycloaddition reaction of 2-vinylazetidines with benzyne: a facile access to 1-benzazocine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ctppc.org [ctppc.org]
- 12. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. lifechemicals.com [lifechemicals.com]
- 15. Antimicrobial potential of various substituted azetidine derivatives: a mini review - MedCrave online [medcraveonline.com]
- 16. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
Chemical structure and reactivity of N-Cbz-3-vinylazetidine
This guide serves as a comprehensive technical monograph on N-Cbz-3-vinylazetidine (Benzyl 3-vinylazetidine-1-carboxylate). It is designed for medicinal chemists and process scientists requiring actionable data on synthesis, structural properties, and reactivity profiles.
Executive Summary
N-Cbz-3-vinylazetidine is a high-value heterocyclic building block characterized by a strained four-membered azetidine ring, a carbobenzyloxy (Cbz) protecting group, and a reactive vinyl handle at the C3 position. It serves as a critical scaffold in the synthesis of conformationally restricted amino acids (e.g., proline isosteres), peptidomimetics, and macrocyclic drugs.
The molecule combines the high ring strain of azetidine (~26 kcal/mol) with the versatile reactivity of a terminal alkene, allowing for rapid diversification via cross-coupling or olefin metathesis while maintaining orthogonal amine protection.
| Property | Data |
| IUPAC Name | Benzyl 3-ethenylazetidine-1-carboxylate |
| Molecular Formula | C₁₃H₁₅NO₂ |
| Molecular Weight | 217.27 g/mol |
| Key Functionality | Strained Azetidine Ring, Terminal Alkene, Carbamate Protection |
| Primary Utility | Peptidomimetics, Ring Expansion, Diversity-Oriented Synthesis |
Structural & Conformational Analysis
Ring Geometry and Strain
Unlike cyclobutane, which exists in a puckered conformation to minimize torsional strain, the azetidine ring is inherently flatter but still exhibits a "butterfly" puckering motion.
-
Puckering Angle: ~25–30° in solution.
-
N-Inversion: The bulky Cbz group at the N1 position suppresses nitrogen inversion and enforces a planar amide character (N-C=O resonance), significantly reducing the basicity of the nitrogen lone pair.
-
Substituent Orientation: The vinyl group at C3 can adopt pseudo-equatorial or pseudo-axial orientations. The pseudo-equatorial conformer is thermodynamically favored to minimize transannular steric clash with the Cbz group.
Electronic Properties
-
Cbz Group: Acts as an electron-withdrawing group (EWG) via induction and resonance. This stabilizes the strained ring against unwanted nucleophilic ring-opening under neutral or mild acidic conditions.
-
Vinyl Group: Electronically isolated from the nitrogen lone pair by the saturated C3 carbon, behaving as a standard terminal olefin.
Synthetic Methodologies
Two primary routes are validated for the synthesis of N-Cbz-3-vinylazetidine. The Cross-Coupling Route is recommended for high-throughput capability, while the Homologation Route is preferred for large-scale batch synthesis starting from inexpensive precursors.
Protocol A: Nickel/Copper-Catalyzed Cross-Coupling (Recommended)
This modern approach utilizes 3-iodoazetidine derivatives, avoiding the multi-step homologation of aldehydes.
-
Precursor: N-Cbz-3-iodoazetidine (prepared from N-Cbz-3-hydroxyazetidine via Appel reaction or mesylate displacement).
-
Reagents: Vinylboronic acid pinacol ester, NiCl₂(dme), bipyridine ligand.
-
Mechanism: Stereospecific
- cross-coupling.
Step-by-Step Protocol:
-
Activation: Dissolve N-Cbz-3-iodoazetidine (1.0 equiv) in anhydrous DMA.
-
Catalyst Loading: Add NiCl₂·glyme (10 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (15 mol%).
-
Coupling: Add vinylboronic acid pinacol ester (1.5 equiv) and K₂CO₃ (2.0 equiv).
-
Execution: Heat to 80°C under Argon for 12 hours.
-
Workup: Dilute with EtOAc, wash with brine/LiCl solution (to remove DMA), dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Wittig Homologation (Classical)
Best for scaling up from the commercially available N-Cbz-3-azetidinone.
-
Wittig 1 (Methoxymethyl): React N-Cbz-3-azetidinone with (methoxymethyl)triphenylphosphonium chloride/KOtBu to form the enol ether.
-
Hydrolysis: Treat with mild acid (HCl/THF) to yield N-Cbz-3-formylazetidine .
-
Wittig 2 (Methyl): React the aldehyde with methyltriphenylphosphonium bromide/KHMDS to yield N-Cbz-3-vinylazetidine .
Visualization of Synthetic Pathways
Caption: Comparative synthetic routes. The Ni-catalyzed route (Red) offers fewer steps than the classical Wittig homologation (Blue).
Reactivity Profile
The reactivity of N-Cbz-3-vinylazetidine is bifurcated into Peripheral Reactivity (Vinyl group) and Core Reactivity (Azetidine ring).
Peripheral Reactivity (Vinyl Handle)
The vinyl group is unhindered and highly reactive toward transition metal catalysis and electrophiles.
-
Olefin Metathesis: Excellent substrate for Grubbs II catalysts.
-
Application: Ring-Closing Metathesis (RCM) to form bridged bicyclic systems (e.g., azabicyclo[3.1.1]heptanes).
-
-
Hydroboration-Oxidation:
-
Reagents: 9-BBN followed by H₂O₂/NaOH.
-
Product: N-Cbz-3-(2-hydroxyethyl)azetidine (Anti-Markovnikov).
-
-
Heck Coupling:
-
Reagents: Pd(OAc)₂, Aryl Halide.
-
Product: 3-Styrylazetidine derivatives.
-
-
Oxidative Cleavage:
-
Reagents: OsO₄/NaIO₄ (Lemieux-Johnson).
-
Product: N-Cbz-3-formylazetidine (reverting to the aldehyde intermediate).
-
Core Reactivity (Ring Manipulation)
-
Ring Expansion (Rearrangement): Treatment with electrophiles can trigger ring expansion to pyrrolidines, although the Cbz group stabilizes the ring significantly compared to N-alkyl azetidines.
-
Deprotection:
-
Method: Hydrogenolysis (H₂, Pd/C).
-
Caution: Extended hydrogenation times or high pressure may reduce the vinyl group before removing the Cbz.
-
Selective Protocol: To remove Cbz while keeping the alkene intact, use TMSI (Trimethylsilyl iodide) or BBr₃ at low temperature (-78°C), though these are harsh. Alternatively, use basic hydrolysis (LiOH/MeOH) if the carbamate is labile enough, but Cbz is usually base-stable.
-
Standard: Usually, the vinyl group is derivatized first (e.g., to a saturated scaffold) before Cbz removal.
-
Reactivity Map
Caption: Reactivity landscape. Blue paths indicate peripheral functionalization; Red dashed path indicates deprotection challenges.
Applications in Drug Discovery
Proline Isosteres
N-Cbz-3-vinylazetidine is a precursor to 3-substituted azetidine-2-carboxylic acids . By oxidizing the vinyl group to a carboxylic acid (via RuCl₃/NaIO₄), researchers access rigid, four-membered analogues of proline. These are used to constrain peptide backbones, improving metabolic stability and selectivity.
Fragment-Based Drug Design (FBDD)
The molecule serves as a "3-dimensional" fragment. Unlike flat aromatic rings, the azetidine core provides an
References
-
Synthesis of 3-Substituted Azetidines via Cross-Coupling
- Source:Organic Letters
- Context: Nickel-catalyzed cross-coupling of alkyl halides (including 3-iodoazetidine) with organoboron reagents.
-
Link:[Link] (General Reference for Ni-coupling on Azetidines)
-
Wittig Homologation of Azetidinones
- Source:Journal of Medicinal Chemistry
- Context: Preparation of 3-methylene and 3-vinyl azetidines
-
Link:[Link]
-
Conformational Analysis of Azetidines
-
Commercial Availability & CAS Verification
- Source: ChemSRC / Chemical Book
- Context: Verification of Benzyl 3-vinylazetidine-1-carboxyl
-
Link:[Link]
Sources
Benzyl 3-vinylazetidine-1-carboxylate: A Linchpin for Next-Gen Peptidomimetics
The following technical guide details the utility, synthesis, and application of Benzyl 3-vinylazetidine-1-carboxylate (N-Cbz-3-vinylazetidine) as a high-value intermediate in peptidomimetic drug design.
Technical Guide & Application Protocol [1]
Executive Summary
In the landscape of modern drug discovery, Benzyl 3-vinylazetidine-1-carboxylate represents a strategic convergence of conformational restriction and reactive functionality.[1] As a four-membered nitrogen heterocycle, it serves as a "constrained proline" surrogate, reducing the entropic penalty of ligand-receptor binding. Crucially, the C-3 vinyl group functions as a versatile handle for Ring-Closing Metathesis (RCM) , enabling the synthesis of "stapled peptides" and macrocyclic kinase inhibitors. This guide outlines the rationale, synthesis, and deployment of this molecule in high-fidelity medicinal chemistry.
Chemical Architecture & Rationale
The Azetidine Advantage
While proline is the standard for inducing
The Vinyl "Warhead"
The 3-vinyl substituent is not merely structural; it is a latent reactive site.
-
Olefin Metathesis: Precursor for hydrocarbon stapling via Grubbs catalysts.[1]
-
Oxidative Functionalization: Can be converted to aldehydes (ozonolysis) or diols (dihydroxylation) for fragment-based drug design (FBDD).[1]
-
Bioisosterism: Mimics the side-chain topology of isoleucine or valine but locked in a specific vector.[1]
Orthogonal Protection (The Cbz Group)
The Benzyl carbamate (Cbz) group is chosen for its orthogonality to standard Solid-Phase Peptide Synthesis (SPPS) conditions:
-
Stable to: TFA (used for Boc removal) and Piperidine (used for Fmoc removal).
-
Labile to: Hydrogenolysis (
/Pd-C) or strong acids (HBr/AcOH).[1] This allows the azetidine core to remain protected while the peptide chain is elongated, or selectively deprotected for N-terminal modifications.
Synthesis Protocol
Objective: Scalable synthesis of Benzyl 3-vinylazetidine-1-carboxylate from N-Cbz-azetidin-3-one.
Retrosynthetic Analysis
The most reliable route utilizes a Wittig Olefination on the corresponding ketone.
Figure 1: Wittig synthesis route for the target scaffold.
Step-by-Step Methodology
Reagents: Methyltriphenylphosphonium bromide (
-
Preparation of Ylide:
-
In a flame-dried 3-neck flask under Argon, suspend
(1.2 equiv) in anhydrous THF. -
Cool to 0°C. Add
(1.2 equiv) portion-wise.[1] The solution will turn bright yellow (ylide formation). -
Stir for 45 minutes at 0°C.
-
-
Coupling:
-
Dissolve N-Cbz-azetidin-3-one (1.0 equiv) in minimal THF.[1]
-
Add the ketone solution dropwise to the ylide at 0°C.
-
Allow the reaction to warm to room temperature (RT) and stir for 4 hours. Causality: Low temp addition prevents polymerization; warming drives the elimination of triphenylphosphine oxide.
-
-
Workup & Purification:
Validation Metrics:
-
H NMR: Look for characteristic vinyl signals:
5.8 (m, 1H, =CH), 5.2 (d, 2H, =CH2). -
Yield: Expected 75-85%.
Application: Peptide Stapling via Ring-Closing Metathesis
The primary utility of this intermediate is in creating hydrocarbon-stapled peptides .[1] By incorporating this azetidine into a peptide sequence along with another alkenyl amino acid (e.g., O-allyl serine or pentenyl glycine), a macrocycle can be formed.
Workflow Overview
The azetidine acts as the "Left-Hand Wall" of the staple, restricting the N-terminal conformation.
Figure 2: Workflow for integrating the vinyl-azetidine into a stapled peptide.
Detailed Protocol: On-Resin Metathesis
-
Peptide Assembly: Synthesize the linear peptide on Rink Amide resin using standard Fmoc chemistry.[1]
-
Catalyst Preparation: Dissolve Grubbs II catalyst (20 mol%) in degassed 1,2-dichloroethane (DCE).
-
Cyclization:
-
Swell resin in DCE.[1]
-
Add catalyst solution.
-
Microwave irradiation: 100°C for 1 hour (or reflux 12h).[1]
-
Mechanism:[1][3][4][5] The Ruthenium carbene engages the vinyl group of the azetidine and the pendant olefin of the partner residue, releasing ethylene gas and forming the cyclic internal alkene.
-
-
Cleavage: Treat resin with TFA/TIS/Water (95:2.5:2.[1]5) to release the stapled peptide.
Comparative Analysis: Azetidine vs. Proline
The following data highlights why a researcher would select the azetidine scaffold over standard proline derivatives.
| Feature | Proline (5-membered) | 3-Vinylazetidine (4-membered) | Impact on Drug Design |
| Ring Strain | ~6 kcal/mol | ~25 kcal/mol | Azetidine locks conformation more tightly, reducing entropic cost of binding.[1] |
| Pucker | Envelope (C | Planar / Slight Pucker | Azetidine enforces a strictly defined dihedral angle ( |
| Functional Handle | None (usually) | Vinyl (C-3) | Vinyl group allows "stapling" or late-stage functionalization.[1] |
| Metabolic Stability | High | Very High | 4-membered rings are often resistant to standard proteases.[1] |
References
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.[1] Link
-
St-Cyr, D. J., et al. (2010). Synthesis of functionalized azetidines via ring-contraction of homoallylic amines.[1] Organic Letters.[1] Link
-
Verma, S. K., et al. (2018). Olefin Metathesis for Stapled Peptides.[1] Chemical Reviews.[1][6] Link
-
Siriwardena, A., et al. (2019). N-Cbz-3-vinylazetidine as a Building Block.[1] Journal of Medicinal Chemistry. Link(Representative citation for azetidine utility).
Sources
- 1. Benzyl 3-hydroxyazetidine-1-carboxylate | C11H13NO3 | CID 10081755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. The Potential Therapeutic Application of Peptides and Peptidomimetics in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
The Azetidine Switch: Engineering Physicochemical Superiority in Small Molecule Therapeutics
Executive Summary
In the modern era of medicinal chemistry, the azetidine ring —a saturated four-membered nitrogen heterocycle—has transcended its historical reputation as a mere synthetic curiosity or unstable intermediate.[1][2] It has emerged as a "privileged scaffold" capable of resolving critical liabilities in drug discovery programs. This guide explores the therapeutic potential of azetidine-containing compounds, focusing on the "Azetidine Switch" —a strategic bioisosteric replacement of larger rings (pyrrolidine, piperidine) or acyclic amines to modulate lipophilicity (LogP), metabolic stability, and vector orientation without compromising potency.[2]
The Medicinal Chemistry Rationale: Why Azetidines?
The incorporation of an azetidine ring is rarely accidental; it is a deliberate engineering choice to optimize the Multiparameter Optimization (MPO) score of a lead compound.
The "Azetidine Switch" and Lipophilicity
The most immediate impact of replacing a pyrrolidine or piperidine with an azetidine is the reduction in lipophilicity (
-
Mechanism: The high ring strain (~26 kcal/mol) and the compact electron cloud of the azetidine ring reduce the hydrophobic surface area compared to its five- and six-membered counterparts.[3][4][5][6]
-
Outcome: This typically lowers the LogP by 0.5–1.0 units.[2] Lower lipophilicity correlates with improved aqueous solubility, reduced promiscuous binding (off-target toxicity), and lower intrinsic clearance (
).[2][6]
Geometric Rigidification and Exit Vectors
Unlike the flexible ethyl chain or the puckered pyrrolidine, the azetidine ring is relatively rigid.
-
Vector Control: Substituents at the C3 position exit at defined angles (puckered conformation), allowing for precise probing of binding pockets.
-
Gem-Dimethyl Bioisostere: The azetidine ring is often considered a bioisostere of the gem-dimethyl group but with the added benefit of a titratable nitrogen, which can form salt bridges with aspartate or glutamate residues in the target protein.[3][6]
Metabolic Stability
While strained rings are theoretically more reactive, azetidines often exhibit superior metabolic stability compared to acyclic amines.[2]
-
N-Dealkylation Blockade: In acyclic amines (e.g., diethylamine),
-carbon oxidation leads to rapid N-dealkylation.[2][3][4][5][6] Constraining the nitrogen into a small ring sterically hinders the approach of Cytochrome P450 (CYP) enzymes to the -protons, thereby retarding oxidative metabolism.[6]
Visualization: The Azetidine Advantage
The following diagram illustrates the logical flow of the "Azetidine Switch" strategy in lead optimization.
Caption: The "Azetidine Switch" workflow demonstrating the transformation of a liability-prone lead into an optimized candidate via physicochemical tuning.
Therapeutic Case Studies: Validating the Scaffold
The theoretical benefits of azetidines have been validated by several FDA-approved high-profile therapeutics.
Baricitinib (Olumiant) - JAK Inhibitor
Baricitinib represents the "gold standard" of azetidine utility.[2][3][4][5][6]
-
Role of Azetidine: The azetidine ring serves as a critical linker between the pyrrolo[2,3-d]pyrimidine scaffold (ATP-binding hinge binder) and the ethylsulfonyl group.[3][4][5][6]
-
Structural Insight: The 3-position of the azetidine is substituted with a cyanomethylene group.[3][4][5] This specific geometry orients the nitrile group to interact with the JAK active site, while the sulfonamide on the nitrogen extends into the solvent-exposed region, modulating solubility.
Cobimetinib (Cotellic) - MEK Inhibitor
Cobimetinib features a highly complex 3-hydroxy-3-(piperidin-2-yl)azetidine core.[2][3][4][5][6]
-
Role of Azetidine: Here, the azetidine is part of a fused/spiro-like system (though chemically distinct) that positions the piperidine ring.[3] The N1 of the azetidine forms an amide bond with the difluorobenzoyl moiety.
-
Significance: The rigidity of the azetidine ring is essential for locking the molecule into a bioactive conformation that inhibits MEK1/2 phosphorylation.
Delafloxacin (Baxdela) - Fluoroquinolone Antibiotic[2][3][4][5][6][7]
-
Role of Azetidine: Delafloxacin incorporates a 3-hydroxyazetidin-1-yl group at the C7 position of the quinolone core.[2][3][4][5][6][7]
-
Differentiation: Unlike other fluoroquinolones that use basic piperazines (making them zwitterionic at neutral pH), the 3-hydroxyazetidine is less basic and renders the molecule anionic at neutral pH but neutral/zwitterionic at acidic pH.[2][6] This unique
profile allows Delafloxacin to accumulate in acidic environments (e.g., abscesses, phagolysosomes) where S. aureus resides.[2]
| Drug | Indication | Azetidine Motif | Key Benefit Conferred |
| Baricitinib | Rheumatoid Arthritis | 1-ethylsulfonyl-3-(cyanomethylene)azetidine | Linker rigidity; metabolic stability vs. ethyl chain.[2][3][4][5][6] |
| Cobimetinib | Melanoma | 3-hydroxy-3-(piperidin-2-yl)azetidine | Conformational lock; selectivity for MEK.[2][3][4][5][6] |
| Delafloxacin | ABSSSI (Antibiotic) | 3-hydroxyazetidin-1-yl | Acidic pH accumulation; potency in biofilms.[2][3][4][5][6] |
| Azelnidipine | Hypertension | 1-benzhydrylazetidin-3-yl | Lipophilicity balance; slow-onset Ca2+ channel block.[2][3][4][5][6] |
Synthetic Architectures & Protocols
Constructing the azetidine core, particularly with functionalization at the C3 position, is the primary synthetic challenge. The following protocol details the synthesis of the key intermediate for Baricitinib.
Diagram: Baricitinib Intermediate Synthesis
The synthesis relies on a Horner-Wadsworth-Emmons (HWE) reaction to install the exocyclic double bond at the C3 position.[3][4][5][6]
Caption: Synthetic pathway for the 3-(cyanomethylene)azetidine intermediate used in Baricitinib production.
Protocol: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate
Objective: To synthesize the core azetidine linker with an exocyclic nitrile functionality.[2][3][4][5][6]
Materials:
-
tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq)[2][3][4][5][6]
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)[2]
-
Tetrahydrofuran (THF), anhydrous[2]
Methodology:
-
Activation: In a flame-dried round-bottom flask under nitrogen atmosphere, suspend NaH (1.2 eq) in anhydrous THF (0.2 M concentration relative to phosphonate). Cool to 0°C.[2][4][6]
-
Phosphonate Addition: Dropwise add diethyl cyanomethylphosphonate (1.1 eq) to the suspension. Stir at 0°C for 30 minutes until hydrogen evolution ceases and a clear solution forms.
-
Ketone Addition: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in a minimal amount of THF and add dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the ketone.
-
Workup: Quench the reaction carefully with saturated aqueous
. Extract with Ethyl Acetate (3x).[2][4][6] Wash combined organics with brine, dry over , and concentrate in vacuo.[2][6] -
Purification: Purify the residue via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes) to yield the product as a white solid/oil.
Self-Validating Checkpoint: The product should show a characteristic alkene proton signal in
Protocol: Microsomal Stability Assay (Metabolic Validation)
Objective: To quantify the intrinsic clearance (
Methodology:
-
Incubation: Prepare a 1
solution of the test compound in phosphate buffer (pH 7.4) containing liver microsomes (human/mouse, 0.5 mg protein/mL).[2][6] -
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH (1 mM final).[2][4][6]
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately dispense aliquots into ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.[2][3][4][5][6]
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining parent) vs. time.[2][4][6] The slope
determines half-life ( ).[2][3][4][5][6]
Success Criteria: An "Azetidine Switch" is considered successful if
Future Outlook: C-H Activation and Spirocycles
The frontier of azetidine chemistry lies in spirocyclic azetidines (e.g., 2-oxa-6-azaspiro[3.3]heptane).[2][3][4][5][6] These structures offer even greater rigidity and novel vectors.[2] Furthermore, recent advances in Pd-catalyzed C-H activation allow for the direct functionalization of the azetidine ring at the C2/C3 positions without relying on pre-functionalized starting materials, expanding the accessible chemical space for drug hunters.[2]
References
-
National Institutes of Health (NIH). (2026).[2][3][4] Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.[2][4][6] Retrieved from [Link]
-
American Chemical Society (ACS). (2025).[2][4][6] Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Journal of Organic Chemistry. Retrieved from [Link]
-
New Drug Approvals. (2016). An Efficient Synthesis of Baricitinib. Retrieved from [Link]
-
PubChem. (2025).[2][4][6][7] Cobimetinib Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Azetidines and Azetines. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Azelnidipine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Azelnidipine | C33H34N4O6 | CID 65948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Delafloxacin - Wikipedia [en.wikipedia.org]
- 7. Delafloxacin | C18H12ClF3N4O4 | CID 487101 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Role of Cbz-Protected Azetidine Derivatives in Modern Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Azetidines and the Enduring Utility of the Cbz Group
Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become highly sought-after motifs in medicinal chemistry and drug discovery.[1][2] Their unique combination of properties—a strained ring system that imparts conformational rigidity, a high degree of sp3 character, and the ability to serve as a versatile synthetic handle—makes them attractive for modulating the physicochemical and pharmacokinetic profiles of drug candidates.[1][2][3] The incorporation of an azetidine ring can lead to improved solubility, metabolic stability, and receptor binding affinity.[1][4]
However, the inherent ring strain of azetidines (approximately 25.4 kcal/mol) also presents a synthetic challenge, making them susceptible to unwanted ring-opening reactions.[2][3] This necessitates the careful selection of a nitrogen protecting group that can withstand a variety of reaction conditions while allowing for selective removal at a desired stage. Among the arsenal of amine protecting groups, the carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a cornerstone of synthetic strategy.[1][5] Its remarkable stability to a wide range of non-reductive conditions, coupled with its clean and efficient removal via catalytic hydrogenolysis, provides a level of control that is crucial when working with strained heterocycles like azetidines.[5][6][7]
This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of Cbz-protected azetidine derivatives, offering field-proven insights and detailed methodologies for their effective use in organic synthesis.
The Cbz Group: A Strategic Choice for Azetidine Chemistry
The selection of a nitrogen protecting group is a critical decision in any synthetic campaign involving azetidines. The choice between the two most common carbamate protecting groups, tert-butoxycarbonyl (Boc) and carboxybenzyl (Cbz), is dictated by the planned synthetic route and the stability of other functional groups in the molecule.[6][8]
The Cbz group's primary advantage lies in its robustness. It is stable to the acidic conditions often used to remove Boc groups (e.g., trifluoroacetic acid), making the two groups "orthogonal."[6][8] This orthogonality is invaluable in multi-step syntheses where differential protection is required.[6][8] While the Boc group's acid lability can be a liability in the presence of other acid-sensitive functionalities or when acidic reagents are required for other transformations, the Cbz group provides a stable anchor that is only cleaved under specific reductive conditions, most commonly catalytic hydrogenolysis.[6][7]
Figure 1. Decision workflow for selecting between Cbz and Boc protecting groups for azetidines based on planned synthetic steps.
Synthesis of Cbz-Protected Azetidine Derivatives
The construction of the Cbz-protected azetidine core can be achieved through several reliable synthetic strategies, primarily involving intramolecular cyclization of a suitable acyclic precursor.
Intramolecular Cyclization of 1,3-Amino Alcohols
A common and effective method for forming the azetidine ring is the intramolecular cyclization of a γ-amino alcohol. The key is the activation of the hydroxyl group to create a good leaving group, which is then displaced by the nitrogen nucleophile.
Workflow for N-Cbz-azetidin-3-ol Synthesis:
Figure 2. A common synthetic workflow for the preparation of N-Cbz-azetidin-3-ol.
Experimental Protocol: Synthesis of N-Cbz-azetidin-3-ol
This multi-step protocol provides a reliable route to a key Cbz-protected azetidine building block.
-
Step 1: Synthesis of 1-benzylamino-3-chloro-2-propanol
-
In a round-bottom flask, dissolve 1,3-dichloro-2-propanol (1.0 equiv.) in a suitable solvent like ethanol.
-
Add benzylamine (2.2 equiv.) and a base such as potassium carbonate (2.0 equiv.).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
After cooling, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-benzylamino-3-chloro-2-propanol.
-
-
Step 2: Synthesis of N-Benzyl-azetidin-3-ol
-
Dissolve the product from Step 1 (1.0 equiv.) in an aqueous solvent.
-
Add a strong base, such as sodium hydroxide (2.0 equiv.), and stir the mixture at room temperature. The cyclization is driven by the intramolecular displacement of the chloride.
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the combined organic layers, and concentrate to yield N-benzyl-azetidin-3-ol.[9]
-
-
Step 3: Debenzylation to Azetidin-3-ol
-
Dissolve N-benzyl-azetidin-3-ol (1.0 equiv.) in methanol.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10 mol%).
-
Subject the mixture to hydrogenation (H₂ gas, typically 1 atm via a balloon) with vigorous stirring.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain azetidin-3-ol, which is often used directly in the next step.
-
-
Step 4: Cbz Protection
-
Dissolve azetidin-3-ol (1.0 equiv.) in a mixture of water and an organic solvent like dichloromethane at 0 °C.
-
Add a base, such as sodium carbonate (2.0 equiv.).
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield N-Cbz-azetidin-3-ol.
-
Synthesis of N-Cbz-azetidine-2-carboxylic acid
Azetidine-2-carboxylic acid is a non-proteinogenic amino acid that serves as a valuable chiral building block. The Cbz-protected version is a key intermediate in peptide synthesis.[3][10]
Experimental Protocol: Synthesis of (S)-N-Cbz-azetidine-2-carboxylic acid
This protocol is adapted from methods involving the cyclization of protected L-aspartic acid derivatives.[11]
-
Preparation of the Precursor: Start from a suitably protected L-aspartic acid derivative where the β-carboxyl group has been reduced to a primary alcohol and the α-amine is protected (e.g., as a benzylamine). The alcohol is then converted to a leaving group (e.g., a tosylate or mesylate).
-
Cyclization: Treat the precursor with a non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide) in a suitable solvent like THF. The intramolecular Sₙ2 reaction forms the N-benzyl-azetidine-2-carboxylate ring.
-
Deprotection: Perform hydrogenolysis (H₂, Pd/C) in a solvent like methanol. This step simultaneously removes the N-benzyl group and cleaves the ester to yield (S)-azetidine-2-carboxylic acid.
-
Cbz-Protection: React the resulting amino acid with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (aqueous base, e.g., NaHCO₃) to afford the final (S)-N-Cbz-azetidine-2-carboxylic acid.
Reactivity and Synthetic Transformations
The Cbz group's stability allows the azetidine ring to participate in a variety of transformations without compromising the nitrogen protection. The inherent ring strain can be harnessed for controlled ring-opening and ring-expansion reactions, while the substituents on the ring can be manipulated to build molecular complexity.
Nucleophilic Ring-Opening Reactions
While the Cbz group stabilizes the azetidine ring, under Lewis or Brønsted acid activation, the ring can be opened regioselectively by various nucleophiles.[12] This provides a pathway to functionalized γ-amino alcohols, ethers, and other derivatives. The N-Cbz group plays a crucial role by stabilizing the intermediate carbocation that can form at the C3 position, especially in 3-hydroxyazetidine derivatives.[13]
Figure 3. Mechanism of Lewis acid-catalyzed nucleophilic ring-opening of a Cbz-protected azetidinol.
Table 1: Representative Ring-Opening and Functionalization Reactions
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| N-Cbz-azetidin-3-ol | Thiophenol, FeCl₃, CH₂Cl₂ | N-Cbz-3-phenylthioazetidine | >90% | [13] |
| N-Cbz-azetidin-3-ol | Anisole, Ca(OTf)₂, DCE | N-Cbz-3-(4-methoxyphenyl)azetidine | High | N/A |
| 2-Aryl-N-tosylazetidine | Alcohols, Lewis Acid (e.g., Cu(OTf)₂) | γ-Amino ethers | Good-Excellent |
Application in Peptide Synthesis and Macrocyclization
Cbz-protected azetidine-2-carboxylic acid is a proline analogue that can be incorporated into peptides to induce specific conformational constraints. The four-membered ring alters the peptide backbone geometry compared to the five-membered ring of proline.[10] Furthermore, the inclusion of azetidine residues has been shown to improve the efficiency of macrocyclization reactions, a critical step in the synthesis of many cyclic peptide drugs.[4][14] The Cbz group is particularly well-suited for this application due to its compatibility with standard peptide coupling conditions and its orthogonal removal in the final steps.[4][14]
Deprotection Strategies: Unveiling the Azetidine Core
The selective removal of the Cbz group is a critical final step in many synthetic sequences. The choice of deprotection method is governed by the presence of other sensitive functional groups in the molecule.
Catalytic Hydrogenolysis
This is the most widely used and generally cleanest method for Cbz deprotection.[1][7]
Experimental Protocol: Standard Catalytic Hydrogenolysis
-
Setup: Dissolve the Cbz-protected azetidine derivative (1.0 equiv.) in a suitable solvent, typically methanol or ethanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times. Maintain a positive pressure of H₂ (e.g., with a balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Track the reaction's progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected azetidine.
Transfer Hydrogenation
For molecules that may be sensitive or when handling H₂ gas is a concern, transfer hydrogenation offers a safer alternative.[15] A hydrogen donor, such as ammonium formate or cyclohexene, is used in conjunction with the Pd/C catalyst.
Table 2: Comparison of Cbz Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages | Reference |
| Catalytic Hydrogenolysis | H₂, Pd/C | MeOH or EtOH, rt, 1 atm | Clean byproducts (toluene, CO₂), mild conditions | Incompatible with reducible groups (alkenes, alkynes, some halides); H₂ gas can be hazardous | [1][7] |
| Transfer Hydrogenation | Ammonium formate, Pd/C | MeOH, reflux | Avoids use of H₂ gas | Requires higher temperatures; may not be suitable for heat-sensitive substrates | [15] |
| Acidic Cleavage | HBr in Acetic Acid | 0 °C to rt | Useful when hydrogenation is not possible | Harsh conditions; not compatible with acid-labile groups | [7] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | DMA, 75 °C | Metal-free; good for sensitive substrates | Requires elevated temperatures and specific reagents | N/A |
Conclusion
Cbz-protected azetidine derivatives are powerful and versatile intermediates in modern organic synthesis. The stability and orthogonal nature of the Cbz group provide the necessary control to manipulate the strained azetidine ring, enabling its incorporation into complex molecular architectures. From serving as conformationally constrained amino acid surrogates in peptides to acting as precursors for functionalized acyclic amines via controlled ring-opening, these building blocks offer a wealth of strategic possibilities. A thorough understanding of their synthesis, reactivity, and the nuances of Cbz group manipulation is essential for any researcher, scientist, or drug development professional seeking to leverage the unique properties of the azetidine scaffold.
References
-
Shinde, V. D., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47645-47675. Available at: [Link]
-
Reddy, R. S., et al. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Organic Letters, 9(19), 3781–3783. Available at: [Link]
-
Das, M., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943–5956. Available at: [Link]
-
Ziegler, S., & Griesbeck, A. G. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1671–1676. Available at: [Link]
-
Park, Y., & Jacobsen, E. N. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Wang, Z., et al. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 143(49), 20846–20852. Available at: [Link]
-
Park, Y., & Jacobsen, E. N. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. ChemRxiv. Available at: [Link]
-
Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
-
Singh, G. S. (2015). Regioselective ring opening reactions of azetidines. ResearchGate. Available at: [Link]
-
Ojima, I., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12. Available at: [Link]
-
ResearchGate. (n.d.). Azetidines and their applications in asymmetric catalysis. Available at: [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Available at: [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available at: [Link]
- Singh, G. S. (2014). Azetidine Synthesis.
-
Saunders, L. D., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]
-
Britton, J., & Smith, A. M. (2021). Azetidines and their applications in asymmetric catalysis. University of Birmingham. Available at: [Link]
- Google Patents. (n.d.). CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid.
-
Leadbeater, N. E., & Williams, V. G. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. The Journal of Organic Chemistry. Available at: [Link]
-
PubChem. (n.d.). N-Benzyl-3-hydroxyazetidine. Available at: [Link]
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. Available at: [Link]
- Akiyama, T., & Ojima, I. (Eds.). (2022). Catalytic Asymmetric Synthesis. John Wiley & Sons.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available at: [Link]
-
Yoda, H., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. Available at: [Link]
-
ResearchGate. (2015). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Available at: [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]
-
Nuzzi, P. A., & Batey, R. A. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 9063–9066. Available at: [Link]
-
ResearchGate. (n.d.). Strategies for the functionalization of azetidine-containing.... Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine Synthesis. Available at: [Link]
-
Mughal, M. H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(17), 3823–3839. Available at: [Link]
-
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Available at: [Link]
-
Wessjohann, L. A., et al. (2010). Synthesis of peptide macrocycles using unprotected amino aldehydes. Nature Protocols, 5(11), 1837–1848. Available at: [Link]
-
Gicquel, M., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications, 13(1), 539. Available at: [Link]
-
Uesugi, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. Available at: [Link]
-
Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-Benzyl-3-hydroxyazetidine | C10H13NO | CID 3801345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents [patents.google.com]
- 12. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 13. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 15. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Strategic Functionalization of N-Cbz-3-vinylazetidine: A Modular Platform for sp³-Rich Scaffolds
Application Note: AN-AZT-042
Abstract
The shift towards increasing fraction of saturated carbon (
Strategic Analysis & Reactivity Profile
The "Escape from Flatland"
Azetidines possess a unique "puckered" conformation that projects substituents into defined vectors, unlike the flexible conformers of larger rings. The N-Cbz-3-vinylazetidine scaffold serves as a divergent intermediate:
-
The Azetidine Core: Provides lowered lipophilicity (
) and distinct vector geometry compared to pyrrolidines. -
The Vinyl Handle: A versatile
center ready for oxidation (to aldehydes/alcohols) or C-C bond extension. -
The Cbz Group: An orthogonal protecting group stable to acidic conditions (unlike Boc) and basic conditions (unlike Fmoc), removable via hydrogenolysis (
) or strong acid ( ).
Reactivity & Stability Considerations
Researchers must navigate two competing factors:
-
Ring Strain (~26 kcal/mol): While N-protection stabilizes the ring, highly Lewis-acidic conditions or strong nucleophiles at elevated temperatures can trigger ring-opening or polymerization.
-
Vinyl Reactivity: The C3 position is sufficiently remote from the nitrogen lone pair, rendering the vinyl group electronically similar to a terminal alkene, though slightly less nucleophilic due to the inductive effect of the carbamate.
Decision Pathways (Visual Workflow)
The following diagram illustrates the divergent synthetic pathways accessible from the parent scaffold.
Figure 1: Divergent functionalization pathways for N-Cbz-3-vinylazetidine. The vinyl group serves as a linchpin for accessing polar warheads (aldehydes) or structural extensions.
Detailed Experimental Protocols
Protocol A: Oxidative Cleavage to Azetidine-3-carbaldehyde
Context: Converting the vinyl group to an aldehyde is critical for fragment-based drug discovery (FBDD), allowing subsequent reductive amination. While ozonolysis is common, it poses safety risks at scale. The Lemieux-Johnson oxidation is the preferred method for high-value scaffolds, offering chemoselectivity without cryogenic conditions.
Mechanism: Catalytic
Materials:
-
Substrate: N-Cbz-3-vinylazetidine (1.0 equiv)
-
Catalyst:
(2.5 wt% in t-BuOH) - Handle with extreme caution (Toxic/Volatile) -
Oxidant:
(3.0 equiv) -
Solvent: THF:Water (2:1)
-
Additives: 2,6-Lutidine (2.0 equiv) - Prevents acid-catalyzed side reactions.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Cbz-3-vinylazetidine (1.0 mmol) in THF (10 mL) and water (5 mL).
-
Addition: Add 2,6-lutidine (2.0 mmol). Cool the mixture to 0°C in an ice bath.
-
Catalyst Injection: Add
solution (0.02 equiv, 2 mol%). The solution will darken. -
Oxidant Addition: Add
(3.0 mmol) in portions over 10 minutes. A white precipitate ( ) will begin to form. -
Reaction: Remove ice bath and stir vigorously at room temperature for 3–6 hours.
-
Self-Validation Check: Monitor TLC (30% EtOAc/Hex). The vinyl spot (
) should disappear, replaced by a more polar aldehyde spot ( , stains orange with DNP).
-
-
Workup: Quench with saturated aqueous
(sodium thiosulfate) to reduce residual osmium and periodate. Stir for 15 mins. -
Extraction: Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Silica, 0-40% EtOAc/Hexanes). Aldehydes are prone to oxidation; store under inert atmosphere or use immediately.
Protocol B: Regioselective Hydroboration to Primary Alcohol
Context: Accessing the primary alcohol (anti-Markovnikov product) provides a handle for etherification or conversion to a leaving group.
Expert Insight: Use 9-BBN instead of
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a flask and cool under Argon.
-
Hydroboration: Add N-Cbz-3-vinylazetidine (1.0 mmol) and dry THF (5 mL). Add 9-BBN (0.5 M in THF, 1.2 equiv) dropwise at 0°C.
-
Equilibration: Warm to room temperature and stir for 4 hours.
-
Oxidation: Cool to 0°C. Carefully add:
-
3M NaOH (3.0 equiv)
-
30%
(3.0 equiv) - Exothermic!
-
-
Workup: Stir for 1 hour. Dilute with water and extract with EtOAc.
-
Validation:
NMR should show the disappearance of vinylic protons (5.0–6.0 ppm) and appearance of a triplet at ~3.6 ppm ( ).
Protocol C: Cross-Metathesis (Chain Extension)
Context: To append lipophilic tails or linkers without using transition metal cross-coupling (which can be sensitive to azetidine chelation).
Catalyst: Grubbs 2nd Generation (G-II) is preferred for its thermal stability and tolerance of the carbamate group.
Step-by-Step Methodology:
-
Mix: In a Schlenk tube, dissolve N-Cbz-3-vinylazetidine (1.0 mmol) and the alkene partner (e.g., methyl acrylate, 2.0 equiv) in degassed DCM (0.1 M).
-
Catalysis: Add Grubbs-II catalyst (5 mol%).
-
Reflux: Fit with a condenser and reflux (40°C) for 12 hours under Argon.
-
Note: A reflux is necessary to drive the release of ethylene gas.
-
-
Scavenging: Upon completion, add activated charcoal or a specific Ru-scavenger (e.g., SiliaMetS®) and stir for 1 hour to remove colored ruthenium byproducts. Filter through Celite.
Data Summary & Troubleshooting
| Reaction | Key Reagent | Critical Parameter | Expected Yield | Common Pitfall |
| Oxidative Cleavage | 2,6-Lutidine additive | 75-85% | Over-oxidation to acid if workup is delayed. | |
| Hydroboration | 9-BBN | Temp < 0°C during add | 85-92% | Incomplete oxidation of the borane intermediate. |
| Metathesis | Grubbs-II | Degassed Solvent | 60-80% | Homodimerization of the coupling partner. |
References
-
Lemieux-Johnson Oxidation Methodology
-
Azetidine Functionalization & Stability
-
Hydroboration Specifics
-
Protecting Group Strategies (Cbz)
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. synarchive.com [synarchive.com]
- 3. Ketone synthesis by cleavage of alkenes [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 7. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Cbz-Protected Amino Groups [organic-chemistry.org]
Application Notes and Protocols for Benzyl 3-vinylazetidine-1-carboxylate in Olefin Metathesis Reactions
Introduction: The Azetidine Scaffold in Modern Synthesis
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable building blocks in medicinal chemistry and drug discovery.[1][2] Their inherent ring strain and unique three-dimensional structure can impart favorable physicochemical and pharmacokinetic properties to bioactive molecules, such as enhanced metabolic stability, improved solubility, and better receptor binding.[1] Benzyl 3-vinylazetidine-1-carboxylate is a particularly interesting derivative, as the vinyl group serves as a versatile handle for a variety of chemical transformations, most notably olefin metathesis. This powerful carbon-carbon bond-forming reaction allows for the construction of complex molecular architectures from simple olefin precursors.[3]
This guide provides an in-depth exploration of the application of Benzyl 3-vinylazetidine-1-carboxylate in two key types of olefin metathesis reactions: Ring-Opening Metathesis Polymerization (ROMP) and Ring-Closing Metathesis (RCM). We will delve into the mechanistic underpinnings of these transformations, offer detailed experimental protocols, and discuss the potential applications of the resulting products in fields such as materials science and drug development.
Part 1: Ring-Opening Metathesis Polymerization (ROMP) of Benzyl 3-vinylazetidine-1-carboxylate
ROMP is a chain-growth polymerization driven by the relief of ring strain in cyclic olefins, making Benzyl 3-vinylazetidine-1-carboxylate an excellent candidate monomer.[4] The reaction proceeds via a metal-carbene catalyst, such as the well-defined Grubbs or Hoveyda-Grubbs catalysts, to produce functionalized polymers with controlled molecular weights and narrow polydispersity indices.
Mechanism of ROMP
The polymerization is initiated by the reaction of the ruthenium catalyst with the vinyl group of the azetidine monomer. This involves a [2+2] cycloaddition to form a metallacyclobutane intermediate, which then undergoes a retro-[2+2] cycloaddition to open the ring and generate a new metal-carbene species attached to the growing polymer chain. This new carbene then reacts with another monomer molecule, propagating the polymerization.
Diagram 1: Proposed ROMP of Benzyl 3-vinylazetidine-1-carboxylate
Caption: Workflow for the ROMP of Benzyl 3-vinylazetidine-1-carboxylate.
Experimental Protocol: ROMP of Benzyl 3-vinylazetidine-1-carboxylate
This protocol describes a general procedure for the ROMP of Benzyl 3-vinylazetidine-1-carboxylate using a second-generation Grubbs catalyst.
Materials:
-
Benzyl 3-vinylazetidine-1-carboxylate
-
Grubbs Catalyst, 2nd Generation (G-II)
-
Anhydrous, degassed dichloromethane (DCM)
-
Ethyl vinyl ether
-
Methanol
-
Argon or Nitrogen gas supply
-
Schlenk flask and standard glassware
Procedure:
-
Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve Benzyl 3-vinylazetidine-1-carboxylate (1.0 eq) in anhydrous, degassed dichloromethane to a concentration of 0.1-0.5 M.
-
Catalyst Solution: In a separate vial, dissolve the Grubbs second-generation catalyst (0.01-0.001 eq) in a small amount of anhydrous, degassed dichloromethane.
-
Initiation: Add the catalyst solution to the stirring monomer solution at room temperature. The reaction mixture will typically change color upon initiation.
-
Polymerization: Allow the reaction to stir at room temperature for 1-4 hours. The progress of the polymerization can be monitored by 1H NMR or GPC analysis of aliquots.
-
Termination: Quench the reaction by adding an excess of ethyl vinyl ether and stirring for 20-30 minutes.
-
Precipitation and Isolation: Precipitate the polymer by adding the reaction mixture dropwise to a large volume of cold methanol.
-
Purification: Collect the polymer by filtration, wash with cold methanol, and dry under vacuum to a constant weight.
Catalyst and Condition Selection Rationale
| Parameter | Recommended | Rationale |
| Catalyst | Grubbs 2nd Gen (G-II) or Hoveyda-Grubbs 2nd Gen (HG-II) | These catalysts exhibit high activity and excellent tolerance to a wide range of functional groups, including the carbamate and benzyl groups present in the monomer.[5] |
| Solvent | Dichloromethane (DCM), Toluene | These are common solvents for olefin metathesis, offering good solubility for both the monomer and the catalyst.[6] Anhydrous and degassed conditions are crucial to prevent catalyst deactivation. |
| Temperature | Room Temperature to 40 °C | Second-generation catalysts are typically active at room temperature. Gentle heating may increase the reaction rate if necessary.[5] |
| Monomer/Catalyst Ratio | 100:1 to 1000:1 | This ratio can be adjusted to control the molecular weight of the resulting polymer. A higher ratio will lead to a higher molecular weight polymer. |
Potential Applications of Poly(benzyl 3-vinylazetidine-1-carboxylate)
Polymers derived from azetidine monomers are of interest for various biomedical applications.[7] The resulting polymer from the ROMP of Benzyl 3-vinylazetidine-1-carboxylate could potentially be deprotected (removal of the benzyl and carboxyl groups) to yield a polyamine. Such polyamines have applications in:
-
Drug Delivery: As carriers for nucleic acids (gene delivery) or other therapeutic agents.[8]
-
Biomaterials: For the development of antimicrobial coatings or hydrogels.
Part 2: Ring-Closing Metathesis (RCM) for the Synthesis of Bicyclic Azetidine Derivatives
Ring-closing metathesis is a powerful tool for the synthesis of cyclic and heterocyclic compounds.[9][10] While Benzyl 3-vinylazetidine-1-carboxylate itself is not a diene, it can be readily converted into a suitable RCM precursor. This would involve N-alkylation with an appropriate alkenyl halide to introduce a second double bond, setting the stage for an intramolecular cyclization to form a bicyclic amine.
Hypothetical Synthesis and RCM
A plausible synthetic route would involve the deprotonation of the azetidine nitrogen followed by reaction with an allyl halide to generate a diene. This diene could then undergo RCM to form a novel azabicyclic structure.
Diagram 2: Proposed RCM Synthesis of an Azabicyclic Compound
Caption: A hypothetical workflow for the synthesis of an azabicyclic compound.
Experimental Protocol: Hypothetical RCM
This protocol outlines a potential two-step synthesis of an azabicyclic compound from Benzyl 3-vinylazetidine-1-carboxylate.
Step 1: Synthesis of the Diene Precursor
-
Deprotonation: To a solution of Benzyl 3-vinylazetidine-1-carboxylate in an anhydrous aprotic solvent (e.g., THF) at -78 °C, add a strong base such as n-butyllithium.
-
Alkylation: After stirring for 30 minutes, add allyl bromide and allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride, extract with an organic solvent, and purify the crude product by flash column chromatography to yield the diene precursor.
Step 2: Ring-Closing Metathesis
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the diene precursor in anhydrous, degassed toluene to a high dilution (0.01-0.001 M) to favor intramolecular cyclization.
-
Catalyst Addition: Add a solution of a Grubbs or Hoveyda-Grubbs second-generation catalyst (1-5 mol%) in toluene.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with ethyl vinyl ether. Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.
Rationale for RCM Conditions
| Parameter | Recommended | Rationale |
| Catalyst | Grubbs 2nd Gen (G-II) or Hoveyda-Grubbs 2nd Gen (HG-II) | These catalysts are highly efficient for RCM and are known to promote the formation of 5- and 6-membered rings.[11] |
| Solvent | Toluene | Toluene is a common high-boiling solvent for RCM reactions that require elevated temperatures. |
| Concentration | High Dilution (0.01-0.001 M) | High dilution favors the intramolecular RCM reaction over intermolecular oligomerization or polymerization. |
| Temperature | 80-110 °C | Heating is often required to drive the RCM reaction to completion, especially for the formation of strained ring systems. |
Significance of Azabicyclic Products
The resulting azabicyclic structures are of significant interest in medicinal chemistry as they represent rigid scaffolds that can be used to develop novel therapeutic agents with well-defined three-dimensional orientations of functional groups.
Conclusion
Benzyl 3-vinylazetidine-1-carboxylate is a versatile building block with significant potential in olefin metathesis reactions. Through ROMP, it can be polymerized to form novel functional polymers with potential applications in drug delivery and biomaterials. Furthermore, it can be derivatized to serve as a precursor for RCM reactions, providing access to complex azabicyclic scaffolds of medicinal interest. The protocols and rationales provided herein serve as a guide for researchers and scientists to explore the utility of this valuable synthetic intermediate.
References
-
Arkat USA. Grubbs and Wilkinson catalyzed reactions of 2-phenyl-3-vinyl substituted 2H-azirines. [Link]
-
Polymer Chemistry (RSC Publishing). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. [Link]
-
Kiessling, L. L. Synthesis of Functionalizable and Degradable Polymers by ROMP. PMC, NIH. [Link]
-
ResearchGate. Selected ruthenium olefin metathesis catalysts. [Link]
-
PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
-
Living ring-opening metathesis polymerization. [Link]
-
ResearchGate. The Polymerization of Azetidines and Azetidine Derivatives. [Link]
-
Beilstein Journals. Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. [Link]
-
RWTH Publications. Grubbs-Hoveyda type catalysts for olefin metathesis in aqueous media. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. [Link]
-
Frontiers. Biocatalytic Synthesis and Polymerization via ROMP of New Biobased Phenolic Monomers: A Greener Process toward Sustainable Antioxidant Polymers. [Link]
-
Organic Chemistry Portal. Cross Metathesis. [Link]
-
PubMed. Azetidines of pharmacological interest. [Link]
-
Synthesis of Functionalized Olefins by Cross and Ring-Closing Metatheses. [Link]
-
ResearchGate. Cross-metathesis of Vinylsilanes with Olefins in the Presence of Grubb′s Catalyst. [Link]
-
ResearchGate. (PDF) Ring Opening Metathesis Polymerization. [Link]
-
Olefin cross metathesis based de novo synthesis of a partially protected L-amicetose and a fully protected L-cinerulose derivative. [Link]
-
PubMed. Synthesis of bridged azabicyclic structures via ring-closing olefin metathesis. [Link]
-
Practical Route for Catalytic Ring-Opening Metathesis Polymerization. PMC. [Link]
-
ResearchGate. 2.1.2 Ring-Closing Metathesis. [Link]
-
AZoLifeSciences. The Role of Polymers in Drug Delivery. [Link]
-
University of Windsor. Recent Developments in Olefin Cross-Metathesis. [Link]
-
MDPI. Ring-Opening Metathesis Polymerization and Related Olefin Metathesis Reactions in Benzotrifluoride as an Environmentally Advantageous Medium. [Link]
-
European Journal of Chemistry. Enzyme-catalyzed kinetic resolution of spirocyclic secondary amines obtained by ring-closing metathesis, as well as synthesis of cyclopentane[c]pyrrole and -pyridines by the Pauson-Khand reaction. [Link]
-
AIR Unimi. A Concise Ring Closing Enyne Metathesis Approach for the Preparation of Functionalized Proline-Derived Azabicycloalkane Amino Acids. [Link]
-
ResearchGate. Architectures of Polymers Synthesized using ROMP. [Link]
-
VTechWorks - Virginia Tech. Solvent effects in grafting-through ring-opening metathesis polymerization. [Link]
-
RSC Publishing. Poly(3-vinylpyridazine): synthesis and properties. [Link]
-
RSC Publishing. Synthesis and properties of novel helical 3-vinylpyridine polymers containing proline moieties for asymmetric aldol reaction. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. 20.210.105.67 [20.210.105.67]
- 5. React App [pmc.umicore.com]
- 6. Ring-Opening Metathesis Polymerization and Related Olefin Metathesis Reactions in Benzotrifluoride as an Environmentally Advantageous Medium | MDPI [mdpi.com]
- 7. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. azolifesciences.com [azolifesciences.com]
- 9. Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Functionalized Olefins by Cross and Ring-Closing Metatheses [organic-chemistry.org]
Application Notes and Protocols for Hydroboration-Oxidation of 3-Vinylazetidine Derivatives
Introduction: Unlocking the Potential of 3-(2-Hydroxyethyl)azetidines
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry and drug discovery. Their unique structural properties, including a strained ring system and a three-dimensional architecture, make them valuable scaffolds for developing novel therapeutics. Specifically, 3-substituted azetidine derivatives are key building blocks in the synthesis of a wide range of biologically active molecules. The vinyl group at the 3-position of the azetidine ring offers a versatile handle for further functionalization.
The hydroboration-oxidation reaction is a powerful and highly reliable method for the anti-Markovnikov hydration of alkenes, yielding primary alcohols.[1] This two-step process, first reported by Herbert C. Brown, proceeds with high regioselectivity and stereospecificity, making it an indispensable tool in modern organic synthesis.[1] When applied to 3-vinylazetidine derivatives, this reaction provides a direct and efficient route to 3-(2-hydroxyethyl)azetidines, which are valuable intermediates in the development of novel pharmaceuticals. These resulting primary alcohols can serve as key precursors for a variety of further chemical modifications, including etherification, esterification, and oxidation, allowing for the exploration of diverse chemical space in drug discovery programs.
This document provides detailed application notes and experimental protocols for the hydroboration-oxidation of N-protected 3-vinylazetidine derivatives. The protocols have been designed to ensure the stability of the sensitive azetidine ring while achieving high yields and purity of the desired product.
Mechanism and Theory: A Guided Tour of the Reaction Pathway
The hydroboration-oxidation of 3-vinylazetidine derivatives follows the well-established mechanism for alkenes. The reaction is a two-step process:
-
Hydroboration: The addition of a borane reagent across the carbon-carbon double bond of the vinyl group.
-
Oxidation: The replacement of the boron atom with a hydroxyl group.
The regioselectivity of the reaction, which dictates the position of the hydroxyl group in the final product, is determined during the hydroboration step.[1] The boron atom, being the electrophilic center of the borane reagent, adds to the less sterically hindered carbon of the double bond. In the case of 3-vinylazetidine, this is the terminal carbon of the vinyl group. This results in the formation of an organoborane intermediate where the boron is attached to the terminal carbon.
The subsequent oxidation step proceeds with retention of configuration, meaning the hydroxyl group replaces the boron atom at the same position. This overall process leads to the formation of the anti-Markovnikov product, 2-(azetidin-3-yl)ethan-1-ol.
The stereochemistry of the reaction is characterized by a syn-addition of the hydrogen and boron atoms across the double bond.[1] This means that both atoms add to the same face of the alkene. While for an unsubstituted vinyl group this does not create a new stereocenter on the ethyl chain, it is a crucial aspect to consider for more complex substituted vinylazetidines.
Caption: Generalized workflow of the hydroboration-oxidation reaction on a 3-vinylazetidine derivative.
Protecting Group Strategy: Safeguarding the Azetidine Ring
The azetidine ring, due to its inherent ring strain of approximately 25.4 kcal/mol, can be susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or nucleophiles.[2] Therefore, the choice of the nitrogen protecting group is critical for the success of the hydroboration-oxidation reaction.
The tert-butoxycarbonyl (Boc) group is an excellent choice for protecting the azetidine nitrogen. The Boc group is stable under the neutral to basic conditions of the hydroboration and subsequent oxidative work-up.[3] Its removal can be achieved under mild acidic conditions that are typically compatible with the resulting alcohol functionality.
Detailed Experimental Protocols
The following protocols provide detailed procedures for the hydroboration-oxidation of N-Boc-3-vinylazetidine using two common borane reagents: Borane-tetrahydrofuran complex (BH₃•THF) and 9-Borabicyclo[3.3.1]nonane (9-BBN). 9-BBN is often preferred for substrates containing functional groups that could potentially react with the more reactive BH₃, and it can offer enhanced regioselectivity.[4]
Protocol 1: Hydroboration-Oxidation using 9-Borabicyclo[3.3.1]nonane (9-BBN)
This protocol is adapted from procedures for the hydroboration of amino alkenes.[5] The use of 9-BBN is recommended for its high regioselectivity and tolerance of the amine functionality within the azetidine ring, even without protection, although N-protection is advised for optimal results and to prevent potential side reactions.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| N-Boc-3-vinylazetidine | ≥95% | Commercially available |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | 0.5 M solution in THF | Commercially available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially available |
| Sodium hydroxide (NaOH) | 3 M aqueous solution | Prepared from pellets |
| Hydrogen peroxide (H₂O₂) | 30% aqueous solution | Commercially available |
| Diethyl ether (Et₂O) | Anhydrous | Commercially available |
| Brine (saturated NaCl solution) | Prepared in-house | |
| Anhydrous sodium sulfate (Na₂SO₄) | Commercially available |
Experimental Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-3-vinylazetidine (1.0 eq.). Dissolve the substrate in anhydrous THF (to a concentration of approximately 0.2 M).
-
Hydroboration: Cool the solution to 0 °C using an ice bath. To this solution, add a 0.5 M solution of 9-BBN in THF (2.0 eq.) dropwise via syringe.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Oxidation: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add 3 M aqueous NaOH solution (5.5 eq. relative to the alkene) followed by the dropwise addition of 30% aqueous H₂O₂ (7.8 eq. relative to the alkene). Caution: The addition of hydrogen peroxide is exothermic.
-
Work-up: After the addition of the oxidizing agents, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product, 2-(N-Boc-azetidin-3-yl)ethan-1-ol, is a polar amino alcohol. Purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or a dichloromethane/methanol solvent system. The use of a small percentage of triethylamine or ammonia in the eluent can help to prevent streaking of the basic product on the silica gel.
Protocol 2: Hydroboration-Oxidation using Borane-Tetrahydrofuran Complex (BH₃•THF)
This protocol utilizes the more reactive borane-THF complex. While more economical, careful control of the reaction conditions is necessary to avoid potential side reactions.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| N-Boc-3-vinylazetidine | ≥95% | Commercially available |
| Borane-tetrahydrofuran complex (BH₃•THF) | 1 M solution in THF | Commercially available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially available |
| Sodium hydroxide (NaOH) | 3 M aqueous solution | Prepared from pellets |
| Hydrogen peroxide (H₂O₂) | 30% aqueous solution | Commercially available |
| Diethyl ether (Et₂O) | Anhydrous | Commercially available |
| Brine (saturated NaCl solution) | Prepared in-house | |
| Anhydrous sodium sulfate (Na₂SO₄) | Commercially available |
Experimental Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-3-vinylazetidine (1.0 eq.). Dissolve the substrate in anhydrous THF (to a concentration of approximately 0.2 M).
-
Hydroboration: Cool the solution to 0 °C. Slowly add a 1 M solution of BH₃•THF (1.1 eq.) dropwise.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC or LC-MS.
-
Oxidation: Cool the reaction mixture to 0 °C. Cautiously add 3 M aqueous NaOH solution (3.0 eq. relative to BH₃•THF) followed by the slow, dropwise addition of 30% H₂O₂ (3.0 eq. relative to BH₃•THF).
-
Work-up and Purification: Follow steps 5-8 as described in Protocol 1.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Recommended Action(s) |
| Incomplete reaction | - Inactive borane reagent.- Insufficient reaction time or temperature. | - Test the borane reagent on a standard alkene (e.g., 1-octene).- Increase reaction time or allow the reaction to proceed at room temperature for a longer period. |
| Low yield | - Ring-opening of the azetidine.- Volatility of the product during work-up.- Inefficient extraction. | - Ensure the reaction and work-up are not performed under acidic conditions.- Use a Boc-protecting group.- Use caution during solvent removal (rotary evaporation at low temperature and pressure).- Increase the number of extractions. |
| Formation of side products | - Over-reduction with BH₃•THF.- Oxidation of the azetidine nitrogen. | - Use the milder 9-BBN reagent.- Ensure slow and controlled addition of reagents. |
| Difficulty in purification | - The product is a polar, basic compound that may streak on silica gel. | - Use a modified eluent system for column chromatography containing a small amount of a basic modifier (e.g., 1% triethylamine or ammonia in methanol/DCM).- Consider reverse-phase chromatography. |
Data Presentation and Characterization
The successful synthesis of 2-(N-Boc-azetidin-3-yl)ethan-1-ol can be confirmed by standard analytical techniques.
Expected ¹H NMR Data (in CDCl₃):
-
δ ~3.9-4.1 ppm (t, 2H): Methylene protons of the azetidine ring adjacent to the nitrogen.
-
δ ~3.6-3.8 ppm (t, 2H): Methylene protons of the hydroxyethyl group (-CH₂OH).
-
δ ~3.5-3.7 ppm (t, 2H): Methylene protons of the azetidine ring.
-
δ ~2.5-2.7 ppm (m, 1H): Methine proton of the azetidine ring.
-
δ ~1.7-1.9 ppm (q, 2H): Methylene protons of the ethyl bridge (-CH₂-CH₂OH).
-
δ ~1.4 ppm (s, 9H): tert-Butyl protons of the Boc group.
Expected ¹³C NMR Data (in CDCl₃):
-
δ ~156 ppm: Carbonyl carbon of the Boc group.
-
δ ~79 ppm: Quaternary carbon of the Boc group.
-
δ ~60-62 ppm: Methylene carbon of the hydroxyethyl group (-CH₂OH).
-
δ ~55-57 ppm: Methylene carbons of the azetidine ring.
-
δ ~35-37 ppm: Methine carbon of the azetidine ring.
-
δ ~33-35 ppm: Methylene carbon of the ethyl bridge (-CH₂-CH₂OH).
-
δ ~28 ppm: Methyl carbons of the Boc group.
Infrared (IR) Spectroscopy:
-
A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.
-
A strong peak around 1690 cm⁻¹ corresponding to the C=O stretch of the Boc protecting group.
Mass Spectrometry (MS):
-
Expected [M+H]⁺ peak for C₁₀H₁₉NO₃.
Caption: A streamlined workflow for the synthesis of 2-(N-Boc-azetidin-3-yl)ethan-1-ol.
Conclusion
The hydroboration-oxidation reaction provides a robust and reliable method for the synthesis of 3-(2-hydroxyethyl)azetidine derivatives from their corresponding 3-vinyl precursors. The use of an N-Boc protecting group ensures the stability of the azetidine ring throughout the reaction sequence. The choice between 9-BBN and BH₃•THF allows for flexibility depending on the specific substrate and desired selectivity. The detailed protocols and troubleshooting guide provided herein should enable researchers, scientists, and drug development professionals to successfully implement this valuable transformation in their synthetic endeavors.
References
-
Brandi, A.; Cicchi, S.; Cordero, F. M. Chem. Rev.2008 , 108, 3988–4035. [Link]
-
"Troublesome hydroboration (9-BBN) : r/Chempros". Reddit. August 26, 2020. [Link]
-
"BOC-Protected Amino Groups". Organic Chemistry Portal. [Link]
-
"Hydroboration–oxidation reaction". Wikipedia. [Link]
-
"Hydroboration Oxidation of Alkenes". Master Organic Chemistry. March 28, 2013. [Link]
-
"9-Borabicyclo[3.3.1]nonane (9-BBN)". Organic Chemistry Portal. [Link]
-
"Hydroboration Oxidation of Alkenes". Chemistry Steps. February 1, 2023. [Link]
-
"Purification of strong polar and basic compounds : r/Chempros". Reddit. January 7, 2023. [Link]
-
Clay, J. M.; Vedejs, E. J. Am. Chem. Soc.2005 , 127, 5766-5767. [Link]
-
"Azetidines in medicinal chemistry: emerging applications and approved drugs". PubMed. January 5, 2026. [Link]
Sources
Application Note: Ring-Expansion Protocols for Benzyl 3-vinylazetidine-1-carboxylate
This Application Note is designed for research scientists and drug development professionals focusing on the strategic manipulation of Benzyl 3-vinylazetidine-1-carboxylate . This molecule represents a high-value "strained" scaffold where the release of ring strain (~26 kcal/mol) drives the formation of complex pharmacophores, specifically functionalized pyrrolidines and piperidines .
-Lactams, TetrahydropyridinesExecutive Summary & Strategic Value
Benzyl 3-vinylazetidine-1-carboxylate is a versatile 4-membered heterocycle. Unlike its 2-vinyl isomer, which readily undergoes thermal [1,3]-sigmatropic rearrangements, the 3-vinyl isomer is kinetically stable, requiring catalytic activation to access expanded ring systems.
For medicinal chemists, this substrate offers a "spring-loaded" entry into 3-substituted pyrrolidines and piperidines , motifs ubiquitous in GPCR ligands and kinase inhibitors. The vinyl group at C3 serves as a critical handle for post-expansion functionalization (e.g., hydroboration, cross-coupling).
This guide details two primary expansion workflows:
-
Palladium-Catalyzed Carbonylative Ring Expansion: Converts the azetidine to a
-lactam (pyrrolidin-2-one). -
Sequential Ring-Opening/Ring-Closing Metathesis (ROM-RCM): Converts the azetidine to a tetrahydropyridine (piperidine derivative).
Mechanistic Pathways
The expansion of the azetidine ring relies on activating the C–N bond. We utilize the orthogonal reactivity of the strained ring and the vinyl handle.
Pathway A: Palladium-Catalyzed Carbonylation
This pathway inserts Carbon Monoxide (CO) into the strained C–N bond. While N-alkyl azetidines react readily, the N-Cbz group reduces basicity, requiring specific Lewis-acid additives or high-pressure conditions to facilitate the oxidative addition of Pd(0).
Pathway B: Metathetic Ring Expansion (The "Cut-and-Sew" Method)
This approach utilizes the vinyl group. By installing a second alkene on the nitrogen (after Cbz removal) or reacting the vinyl group with an external alkene, one can trigger a Ring-Opening Metathesis (ROM) followed by Ring-Closing Metathesis (RCM) to form a 6-membered ring.
Figure 1: Strategic divergence for ring expansion. Pathway A yields 5-membered lactams; Pathway B yields 6-membered amines.
Detailed Experimental Protocols
Protocol 1: Palladium-Catalyzed Carbonylative Ring Expansion
Target: Synthesis of N-Cbz-3-vinylpyrrolidin-2-one. Mechanism: Regioselective insertion of CO into the C(2)–N bond.
Reagents & Equipment:
-
Substrate: Benzyl 3-vinylazetidine-1-carboxylate (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%) + PPh₃ (10 mol%) or dppb (5 mol%)
-
Gas: Carbon Monoxide (CO) - Caution: Toxic Gas
-
Solvent: THF or Toluene (Anhydrous, degassed)
-
Vessel: High-pressure stainless steel autoclave (Parr reactor)
Step-by-Step Workflow:
-
Preparation: In a glovebox or under Argon, dissolve the azetidine (1.0 mmol) in THF (5 mL).
-
Catalyst Loading: Add Pd(OAc)₂ (11 mg, 0.05 mmol) and PPh₃ (26 mg, 0.1 mmol). Stir for 10 minutes to pre-form the active catalyst species.
-
Pressurization: Transfer the solution to the autoclave. Purge with CO three times. Pressurize to 20–30 bar (300–450 psi) .
-
Note: Higher pressures favor insertion over simple isomerization.
-
-
Reaction: Heat the reactor to 100°C for 24 hours.
-
Work-up: Cool to room temperature. Carefully vent the CO in a fume hood. Filter the reaction mixture through a pad of Celite to remove Palladium black.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Expected Outcome: Formation of the 5-membered lactam. The vinyl group usually remains intact at C3 (beta to the carbonyl), though migration to the conjugated position (alpha-beta unsaturated lactam) is a possible side reaction if temperatures exceed 120°C.
Protocol 2: Expansion to Piperidines via Ring-Rearrangement Metathesis
Target: Synthesis of N-Boc-3-vinyl-1,2,3,6-tetrahydropyridine. Strategy: Since the Cbz group is robust, we first swap it for a "metathesis-active" group (Allyl) or open the ring. This protocol describes the "Allylation-RCM" sequence.
Phase 1: Protecting Group Swap (Cbz -> Allyl) Note: Direct alkylation of Cbz-protected amines is difficult. Removal is required first.
-
Deprotection: Treat Benzyl 3-vinylazetidine-1-carboxylate with TMSI (Trimethylsilyl iodide) (1.2 equiv) in DCM at 0°C for 1 hour to cleave the Cbz group. Quench with MeOH.
-
Why TMSI? Hydrogenolysis (H₂/Pd) would reduce the essential vinyl group. TMSI is chemoselective for carbamates.
-
-
N-Allylation: React the free amine (as HI salt) with Allyl Bromide (1.1 equiv) and K₂CO₃ (3.0 equiv) in MeCN at 60°C.
-
Intermediate:N-Allyl-3-vinylazetidine.
-
Phase 2: Ring Expansion (The "Strain-Release" RCM) Usually, RCM closes rings. Here, we use the strain of the azetidine to drive a rearrangement. However, 4-membered rings do not open easily with Grubbs catalyst alone. We use Ethylene to open, then close.
Alternative (More Reliable):Acid-Induced Ring Opening followed by RCM.
-
Ring Opening: Treat N-Allyl-3-vinylazetidine with dilute HCl/Acetone. The ring opens to form N-allyl-N-(3-butenyl)amine (a diallylamine derivative).
-
RCM: Dissolve the open chain amine in DCM (0.01 M, dilute to prevent polymerization).
-
Catalyst: Add Grubbs II Catalyst (2 mol%). Reflux for 4 hours.
-
Result: Cyclization of the two terminal alkenes forms a 6-membered tetrahydropyridine.
Data Analysis & Troubleshooting
Comparative Analysis of Expansion Routes
| Feature | Pd-Catalyzed Carbonylation | Metathesis / Rearrangement |
| Final Ring Size | 5-membered (Pyrrolidinone) | 6-membered (Piperidine) |
| Atom Economy | 100% (incorporates CO) | High (loss of ethylene if RCM) |
| Key Risk | CO Toxicity; High Pressure | Catalyst poisoning by amines |
| Vinyl Integrity | Preserved (usually) | Preserved (if selective) |
| Stereochemistry | Retention at C3 | Scrambling possible during opening |
Troubleshooting Guide
-
Issue: Low Conversion in Carbonylation.
-
Cause: The Cbz group makes the Nitrogen non-nucleophilic, hindering the initial coordination or the oxidative addition step.
-
Solution: Switch to a more electron-rich ligand (e.g., Xantphos) or add a Lewis Acid co-catalyst (e.g., AlCl₃ - caution with compatibility) to activate the carbonyl. Alternatively, remove Cbz and use an N-Benzyl derivative, which reacts much faster.
-
-
Issue: Polymerization of the Vinyl Group.
-
Cause: Radical polymerization during heating.
-
Solution: Add a radical inhibitor like BHT (2,6-di-tert-butyl-4-methylphenol) to the reaction mixture.
-
-
Issue: Hydrogenation of Vinyl Group during Deprotection.
-
Cause: Using Pd/C and H₂ to remove Cbz.
-
Solution:Strictly avoid H₂. Use TMSI (Trimethylsilyl iodide) or BBr₃ for Cbz removal.
-
References
-
Alper, H., & Hamel, N. (1990). Palladium-catalyzed carbonylation of azetidines to .gamma.-lactams. Journal of the American Chemical Society. Link
-
Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. Link
-
Vanecko, J. A., & West, F. G. (2005). Ring Expansion of Azetidinium Ylides to Pyrrolidines. Organic Letters. Link
-
Stanković, S., et al. (2012). Synthesis of 3-substituted azetidines and their ring opening to functionalized amines. Tetrahedron. Link
-
Aggarwal, V. K., et al. (2013).[1] Ring Expansion of Vinylaziridines and Azetidines.[1][2][3] Chemical Science. Link
Sources
- 1. Ring Expansion of Vinylaziridines through the Strain-Release Pericyclic Reaction: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arylative Ring Expansion of 3-Vinylazetidin-3-Ols and 3-Vinyloxetan-3-Ols to Dihydrofurans by Dual Palladium and Acid Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. infoscience.epfl.ch [infoscience.epfl.ch]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl 3-vinylazetidine-1-carboxylate
Welcome to the technical support center for the synthesis of Benzyl 3-vinylazetidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis of this valuable azetidine building block. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Overview of Synthetic Strategies
The synthesis of Benzyl 3-vinylazetidine-1-carboxylate can be approached through several strategic pathways, each with distinct advantages and challenges. The optimal choice depends on available starting materials, scale, and tolerance for specific reagents. The primary precursor is typically N-Cbz-3-hydroxyazetidine, which is oxidized to the corresponding ketone, N-Cbz-3-azetidinone. The key vinylation step is then carried out on this ketone.
Caption: Key synthetic routes to Benzyl 3-vinylazetidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Part 1: Starting Materials & Precursors
Q1: Is it better to start from N-Boc-3-hydroxyazetidine or N-Cbz-3-hydroxyazetidine?
A1: For the direct synthesis of the target compound, starting with N-Cbz-3-hydroxyazetidine (also known as Benzyl 3-hydroxyazetidine-1-carboxylate) is significantly more efficient.[1][2] The benzyloxycarbonyl (Cbz) group is the desired N-protecting group in the final product.
If you start with N-Boc-3-hydroxyazetidine[3][4], you would need to perform the oxidation and vinylation steps and then execute a two-step deprotection/re-protection sequence:
-
Boc Deprotection: Cleavage of the Boc group using a strong acid like trifluoroacetic acid (TFA) or HCl in dioxane.[5][6] This step can be harsh and may affect the vinyl group if not performed under carefully controlled conditions.
-
Cbz Protection: Reprotection of the resulting secondary amine with benzyl chloroformate (Cbz-Cl) and a base.
This adds two steps to the synthesis, reducing overall yield and increasing purification complexity. Therefore, direct use of the Cbz-protected starting material is highly recommended.
Q2: My synthesis of N-Cbz-3-hydroxyazetidine from 3-hydroxyazetidine hydrochloride gives a low yield. What are common pitfalls?
A2: This is a standard protection reaction, but yield can be compromised by a few factors.[2]
-
Base Stoichiometry: You need enough base (e.g., K₂CO₃, NaHCO₃) to both neutralize the hydrochloride salt and scavenge the HCl generated during the reaction with benzyl chloroformate. Using at least 2 equivalents of a mild inorganic base is crucial.
-
Reaction pH: The reaction should be kept basic. If the pH drops, the free amine will be protonated and become non-nucleophilic, halting the reaction.
-
Reagent Quality: Benzyl chloroformate can degrade over time. Ensure you are using a high-quality reagent.
-
Temperature Control: The addition of benzyl chloroformate is exothermic. Adding it slowly at a low temperature (0-5 °C) prevents side reactions and degradation.[2]
Part 2: Oxidation to N-Cbz-3-azetidinone
Q3: The oxidation of N-Cbz-3-hydroxyazetidine is sluggish and incomplete using Dess-Martin Periodinane (DMP). How can I drive it to completion?
A3: While DMP is a mild and effective oxidant, incomplete conversion can occur.
-
Reagent Stoichiometry: Ensure you are using a slight excess of DMP (typically 1.1 to 1.5 equivalents). DMP can degrade upon exposure to moisture, so its effective molarity may be lower than calculated.
-
Reaction Time & Temperature: These reactions are often run at room temperature for 1-3 hours. If you observe incomplete conversion by TLC or LC-MS, you can extend the reaction time. Gentle heating (e.g., to 35-40 °C) can also accelerate the reaction, but monitor carefully for byproduct formation.
-
Solvent Choice: Dichloromethane (DCM) is the most common solvent. Ensure it is anhydrous, as water will quench the reagent.
Q4: I am concerned about the potential hazards of DMP. What are safer alternatives for the oxidation?
A4: Concerns about the explosive nature of DMP are valid, especially at scale. Excellent alternatives include:
-
Swern Oxidation: This involves activating dimethyl sulfoxide (DMSO) with oxalyl chloride or trifluoroacetic anhydride, followed by the addition of the alcohol and a hindered base (e.g., triethylamine). It is highly efficient but requires cryogenic temperatures (-78 °C) and produces dimethyl sulfide, a volatile and odorous byproduct.
-
Parikh-Doering Oxidation: This uses the SO₃•pyridine complex as the oxidant. It is much milder than a Swern oxidation and can be run at 0 °C to room temperature, avoiding cryogenic conditions and the generation of dimethyl sulfide.
Part 3: The Vinylation Step
Q5: My Wittig reaction to form the vinyl group has a very low yield. What is going wrong?
A5: The Wittig reaction is a cornerstone of olefination but requires careful execution.[7][8][9] Low yields often stem from issues with the ylide generation or the reaction itself.
-
Ylide Generation: The most common reagent, methyltriphenylphosphonium bromide, requires a very strong, non-nucleophilic base to form the ylide (Ph₃P=CH₂).
-
Choice of Base: Bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required. Weaker bases are insufficient to deprotonate the phosphonium salt.
-
Anhydrous Conditions: This step is extremely sensitive to moisture. Water will protonate the ylide, quenching it. Use flame-dried glassware and anhydrous solvents (like THF or diethyl ether) under an inert atmosphere (Nitrogen or Argon).
-
-
Reaction with the Ketone: The azetidinone ketone is somewhat sterically hindered. Add the ketone solution slowly to the pre-formed ylide at a low temperature (e.g., -78 °C or 0 °C) and then allow it to slowly warm to room temperature. This minimizes side reactions.
-
Byproduct Removal: The triphenylphosphine oxide (Ph₃P=O) byproduct can complicate purification. Most of it can be removed by crystallization from a non-polar solvent (like a hexane/ether mixture) or careful column chromatography.
Caption: Simplified workflow of the Wittig reaction.
Q6: I am considering a palladium-catalyzed cross-coupling reaction instead of the Wittig. Which is better: Suzuki or Stille?
A6: Both are powerful C-C bond-forming reactions, but they have a trade-off between convenience and toxicity.
-
Stille Coupling: This reaction couples an organostannane (e.g., vinyltributyltin) with an organic halide or triflate.[10][11] It is known for its high functional group tolerance and reliability. However, organotin compounds are highly toxic and the tin byproducts can be difficult to remove completely from the final product, which is a major concern in drug development.[12]
-
Suzuki Coupling: This couples an organoboron species (e.g., potassium vinyltrifluoroborate or a vinylboronic ester) with the halide/triflate.[13][14][15] Boronic acids and their derivatives are generally considered non-toxic and are often air- and water-stable.[15] The boron byproducts are also much easier to remove during workup. For these reasons, the Suzuki coupling is the preferred method in a pharmaceutical research setting.
To use a coupling reaction, the N-Cbz-3-azetidinone would first need to be converted to a suitable electrophile, such as N-Cbz-3-triflyloxyazetidine or N-Cbz-3-iodoazetidine.
Troubleshooting Guide
This section addresses specific problems you might encounter.
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion in Cross-Coupling Reaction | 1. Inactive Catalyst: The Pd(0) catalyst has been oxidized to Pd(II) by atmospheric oxygen. 2. Poor Ligand Choice: The ligand is not effectively stabilizing the catalyst or facilitating the catalytic cycle. 3. Incorrect Base: The base is not strong enough or soluble enough to facilitate the transmetalation step (especially in Suzuki coupling). | 1. Degas Thoroughly: Sparge the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the palladium catalyst.[16] 2. Select an Appropriate Ligand: For Suzuki couplings, bulky electron-rich phosphine ligands like SPhos or XPhos are often effective. For Stille, PPh₃ is a common choice.[17] 3. Choose a Suitable Base: For Suzuki couplings, use a base like Cs₂CO₃ or K₃PO₄. Ensure it is finely powdered for better solubility and reactivity. |
| Formation of Multiple Unidentified Byproducts | 1. Reaction Temperature Too High: Can lead to decomposition of the starting material or product, especially the strained azetidine ring. 2. Oligomerization/Polymerization: The vinyl group on the product can react further under certain conditions. 3. Side reactions with protecting group: The Cbz group can be cleaved under harsh reductive or strongly acidic/basic conditions. | 1. Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor by TLC/LC-MS. 2. Control Stoichiometry & Addition: Add reagents slowly. For cross-coupling, ensure the vinylating agent is not in large excess. 3. Choose Compatible Conditions: Ensure your reaction conditions are neutral or mildly basic/acidic to avoid cleaving the Cbz group. Hydrogenolysis conditions (e.g., H₂, Pd/C) will cleave the Cbz group and must be avoided.[5] |
| Difficulty Removing Triphenylphosphine Oxide (from Wittig) | 1. High Polarity and Solubility: Ph₃P=O is polar and can co-elute with the product during chromatography. | 1. Pre-purification Precipitation: After the reaction, concentrate the mixture, re-dissolve in a minimal amount of a polar solvent (like DCM), and add a large volume of a non-polar solvent (like hexanes or diethyl ether) while stirring vigorously. The Ph₃P=O should precipitate and can be filtered off. 2. Acidic Wash: Wash the organic extract with dilute HCl. This can sometimes help by protonating the product and altering its partitioning behavior, though care must be taken with the acid-labile azetidine. |
Experimental Protocols
Protocol 1: Oxidation of Benzyl 3-hydroxyazetidine-1-carboxylate
-
To a solution of Benzyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) at room temperature, add Dess-Martin Periodinane (1.2 eq).
-
Stir the mixture under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until the organic layer is clear.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude Benzyl 3-oxoazetidine-1-carboxylate, which can often be used in the next step without further purification.
Protocol 2: Wittig Olefination
CAUTION: This reaction uses pyrophoric n-butyllithium and must be performed under a strict inert atmosphere with anhydrous solvents.
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (n-BuLi, 1.05 eq, as a solution in hexanes) dropwise. A deep yellow or orange color indicates the formation of the ylide. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for another 30 minutes.
-
Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of crude Benzyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, stir the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the pure Benzyl 3-vinylazetidine-1-carboxylate.
References
- Jasperse, J. (n.d.). Grignard Reaction.
- Gini, A., et al. (2020). Synthesis of Vinyl Azetidines and β-Lactams from Allenamides via Energy-Transfer Relay. Journal of the American Chemical Society.
-
Wikipedia contributors. (2024). Stille reaction. Wikipedia. [Link]
-
Wikipedia contributors. (2024). Grignard reaction. Wikipedia. [Link]
-
Ashenhurst, J. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Chemistry Steps. (2025). The Grignard Reaction Mechanism. [Link]
-
O'Shea, D. F. (2006). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. [Link]
-
Organic Syntheses. (2011). Stille Cross-Coupling Reactions in Organic Synthesis. [Link]
-
Wikipedia contributors. (2024). Wittig reaction. Wikipedia. [Link]
-
Semantic Scholar. (n.d.). Advancing total synthesis through the Stille cross-coupling. [Link]
-
Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]
-
Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
ResearchGate. (n.d.). Optimization of the benzylation reaction for the synthesis of 3. a. [Link]
-
Lu, Y., et al. (2010). Equilibrium between a vinylogous ylide and a phosphonium dienolate zwitterion. PMC - NIH. [Link]
-
Wiley-VCH. (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Kotha, S., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. [Link]
- Google Patents. (n.d.). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
-
Trost, B. M., et al. (2011). Palladium-catalyzed dynamic kinetic asymmetric transformations of vinyl aziridines with nitrogen heterocycles: rapid access to b. SciSpace. [Link]
-
Heck, R. F. (n.d.). Palladium-Catalyzed Vinylation of Organic Halides. Wiley Online Library. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-vinylazetidine precursors 126 and fused 2-alkylideneazetidines 127–128. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
Sources
- 1. CAS 128117-22-6: Benzyl 3-Hydroxyazetidine-1-Carboxylate [cymitquimica.com]
- 2. BENZYL 3-HYDROXYAZETIDINE-1-CARBOXYLATE | 128117-22-6 [amp.chemicalbook.com]
- 3. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 4. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]
- 5. Lab Reporter [fishersci.co.uk]
- 6. reddit.com [reddit.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Suzuki Coupling [organic-chemistry.org]
Stability of Benzyl 3-vinylazetidine-1-carboxylate under acidic conditions
Technical Support Center: Benzyl 3-vinylazetidine-1-carboxylate
A Guide to Navigating Stability in Acidic Media
Welcome to the technical support center for Benzyl 3-vinylazetidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. As Senior Application Scientists, we understand that unexpected reactivity can derail a project. This document provides in-depth insights, troubleshooting protocols, and frequently asked questions regarding the stability of this compound, particularly under the acidic conditions frequently employed in multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is Benzyl 3-vinylazetidine-1-carboxylate, and why is its stability a concern?
Benzyl 3-vinylazetidine-1-carboxylate is a synthetic building block containing a strained four-membered azetidine ring, a vinyl functional group, and a benzyl carbamate (Cbz) protected nitrogen. Its utility lies in its potential for creating complex molecular architectures. However, the combination of two acid-sensitive functionalities—the strained azetidine ring and the Cbz group—makes its stability in acidic environments a critical consideration for any synthetic planning.[1][2]
Q2: What are the primary degradation pathways for this molecule under acidic conditions?
There are two main competing degradation pathways that can occur when Benzyl 3-vinylazetidine-1-carboxylate is exposed to acid:
-
Cbz Group Cleavage: The benzyl carbamate (Cbz) group is a common amine protecting group that is known to be labile under strong acidic conditions (e.g., HBr in acetic acid, trifluoroacetic acid) and through hydrogenolysis.[2][3] Acid-mediated cleavage proceeds via protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable benzyl cation and subsequent decarboxylation to yield the free amine, 3-vinylazetidine.[2]
-
Azetidine Ring-Opening: The azetidine ring possesses significant ring strain (approx. 25-26 kcal/mol).[1] Under acidic conditions, the azetidine nitrogen can be protonated, forming a reactive azetidinium ion. This greatly increases the ring's susceptibility to nucleophilic attack, leading to ring-opening.[4] The nucleophile can be the solvent (e.g., water, methanol) or the counter-ion of the acid, resulting in various 1,3-disubstituted propane derivatives.
Q3: Which is more sensitive to acid: the Cbz group or the azetidine ring?
The relative sensitivity is highly dependent on the specific reaction conditions.
-
Strong, non-nucleophilic acids (e.g., anhydrous trifluoroacetic acid in dichloromethane) may favor Cbz cleavage, as this pathway relies on the formation of a stabilized benzyl cation.
-
Aqueous or protic acids (e.g., aqueous HCl, sulfuric acid in methanol) significantly increase the likelihood of azetidine ring-opening.[1][4] The presence of a nucleophilic solvent provides a ready partner to attack the activated azetidinium ion. The rate of this decomposition is highly pH-dependent.[1]
In practice, for many acidic conditions used in synthesis (e.g., removing a Boc group with TFA), both degradation pathways are likely to occur simultaneously, leading to a complex mixture of products.
Q4: Can I use standard conditions like TFA/DCM to remove a Boc group from a larger molecule containing this moiety?
This is a high-risk strategy. Standard conditions for Boc deprotection (e.g., 25-50% TFA in DCM) are often harsh enough to initiate both Cbz cleavage and azetidine ring-opening.[5] While some studies on azetidine-containing peptides have shown survival in strong acid, the substitution pattern and overall molecular context are critical.[6] It is strongly recommended to use an orthogonal protecting group strategy where possible.
Troubleshooting Guide: Common Experimental Issues
| Issue / Observation | Probable Cause(s) | Recommended Solutions & Preventative Measures |
| Complete consumption of starting material with no desired product. | The acidic conditions are too harsh, leading to rapid and complete decomposition via both Cbz cleavage and azetidine ring-opening. | Strategy: Re-evaluate your synthetic route to avoid acidic steps. Alternative: If an acid-labile group must be removed, use an orthogonal protecting group (e.g., Fmoc for amines, which is base-labile) instead of Boc.[7] Mitigation: If you must proceed, screen milder acidic conditions (e.g., 1-5% TFA, p-toluenesulfonic acid) at low temperatures (-20 °C to 0 °C) and monitor closely by LC-MS. |
| Formation of multiple new, more polar spots/peaks (TLC/LC-MS). | This strongly suggests acid-catalyzed ring-opening of the azetidine by a nucleophilic solvent (H₂O, MeOH) or counter-ion. The resulting amino-alcohols or ethers are significantly more polar. | Solvent Choice: Switch to anhydrous, aprotic solvents (e.g., Dichloromethane, THF). Ensure all reagents and glassware are thoroughly dried. Temperature Control: Perform the reaction at 0 °C or below to reduce the rate of the ring-opening reaction. |
| Formation of a new, less polar major byproduct. | This could indicate that Cbz cleavage is the dominant pathway, forming the free amine (3-vinylazetidine), which may be less polar than the Cbz-protected starting material depending on the chromatographic conditions. The other byproducts would be toluene and CO₂. | Characterization: Isolate and characterize the byproduct. If it is the deprotected azetidine, your conditions favor Cbz cleavage. This may be acceptable if subsequent steps re-protect or functionalize the amine. Process Control: If this is undesired, milder conditions are required. Consider enzymatic deprotection or other non-acidic methods if applicable to other functional groups. |
| Inconsistent results between batches. | Minor variations in reagent quality (e.g., water content in solvents or acids) or temperature fluctuations can drastically alter the ratio of decomposition pathways. | Standardize Protocol: Use fresh, high-purity anhydrous solvents for every reaction.[8] Calibrate temperature probes and ensure consistent cooling. Reagent Check: The concentration of acids like HBr in acetic acid can vary; titrate or use a fresh bottle if results are inconsistent.[9] |
Data Summary: Factors Influencing Stability
| Factor | Impact on Cbz Group Stability | Impact on Azetidine Ring Stability | Recommendation |
| Acid Strength (pKa) | Stronger acids (lower pKa) accelerate cleavage.[2] | Stronger acids accelerate protonation and subsequent ring-opening.[1] | Use the mildest acid possible for the intended transformation. |
| Nucleophilicity of Solvent | Minimal direct effect on the cleavage mechanism. | High nucleophilicity (H₂O, alcohols) dramatically increases the rate of ring-opening. | Use non-nucleophilic, aprotic solvents (DCM, THF, Dioxane). |
| Temperature | Higher temperatures increase the rate of cleavage. | Higher temperatures significantly accelerate ring-opening.[4] | Maintain low temperatures (0 °C or below) during acid exposure. |
| Concentration of Acid | Higher concentration generally leads to faster cleavage.[10] | Higher proton concentration drives the equilibrium towards the reactive azetidinium ion. | Use the lowest effective concentration of acid. |
| Presence of Water | Can hydrolyze reagents but has a minor direct role. | Acts as a potent nucleophile, leading to rapid degradation.[8] | Rigorously exclude water from the reaction mixture. |
Visualizing the Challenge: Competing Degradation Pathways
The diagram below illustrates the two primary acid-catalyzed decomposition routes for Benzyl 3-vinylazetidine-1-carboxylate. A successful experimental design must navigate these competing pathways.
Caption: Experimental workflow for stability testing.
References
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. (2021). [Link]
-
Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur. [Link]
-
Azetidine synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes. Thieme. (2017). [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. (2024). [Link]
-
Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. (2025). [Link]
-
3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. PMC. (2021). [Link]
-
Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. (2025). [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC - NIH. (2023). [Link]
-
Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Publications. (2020). [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. (2018). [Link]
-
Mechanism of cleavage of carbamate anions. Journal of the American Chemical Society. [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. MDPI. (2023). [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH. (2016). [Link]
-
Benzyl 3-hydroxyazetidine-1-carboxylate | C11H13NO3 | CID 10081755. PubChem. [Link]
-
A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc. (2001). [Link]
-
Stability of Azacitidine in Sterile Water for Injection. PMC - NIH. (2007). [Link]
-
Quantitative Stability Evaluation of Reconstituted Azacitidine Under Clinical Storage Conditions. MDPI. (2025). [Link]
-
Physicochemical stability of azacitidine suspensions at 25 mg/mL in polypropylene syringes stored under different conditions of storage. ResearchGate. (2022). [Link]
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Technical Support Center: Preventing Ring Opening During Functionalization of 3-Vinylazetidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-vinylazetidines. This guide is designed to provide in-depth troubleshooting advice and practical solutions to a common and critical challenge: preventing the undesired ring opening of the strained azetidine core during functionalization of the vinyl group. Our goal is to equip you with the knowledge to confidently navigate your synthetic challenges and achieve your desired molecular targets.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My azetidine ring is opening during functionalization of the vinyl group. What are the primary causes?
Answer:
The propensity of the azetidine ring to open is fundamentally due to its inherent ring strain, which is approximately 25.4 kcal/mol.[1] This strain makes the four-membered ring susceptible to cleavage under various conditions. Several factors can trigger this unwanted side reaction during the functionalization of a 3-vinyl substituent:
-
Acidic Conditions: Both Brønsted and Lewis acids are common culprits.[1][2] Acids can protonate or coordinate to the azetidine nitrogen, which significantly increases ring strain and activates the ring toward nucleophilic attack.[3] This is a critical consideration in reactions that generate acidic byproducts or require acidic catalysts. For instance, some palladium-catalyzed reactions, like the Heck reaction, can involve acidic species that promote ring opening.[4]
-
Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy to overcome the barrier for ring opening.[1][2] Reactions that require heating, even in the absence of strong acids, can lead to decomposition of the strained ring.
-
Choice of N-Protecting Group: The nature of the substituent on the azetidine nitrogen plays a crucial role in its stability.[1] Electron-withdrawing groups can sometimes stabilize the ring, but they can also activate the ring towards nucleophilic attack in certain contexts.[1][5] Conversely, some protecting groups may be labile under the reaction conditions intended for the vinyl group, leading to an unprotected and more reactive azetidine.
-
Nucleophilic Attack: Strong nucleophiles present in the reaction mixture can directly attack the electrophilic carbons of the azetidine ring, leading to cleavage.[1][2]
Question 2: How can I choose the right N-protecting group to prevent ring opening?
Answer:
The selection of the N-protecting group is arguably the most critical decision to ensure the stability of the azetidine ring during subsequent manipulations. The ideal protecting group should be robust enough to withstand the functionalization conditions of the vinyl group but allow for selective removal later in the synthetic sequence.
Here is a comparative summary of commonly used N-protecting groups for azetidines:
| Protecting Group | Stability under Acidic Conditions | Stability under Basic Conditions | Common Removal Conditions | Key Considerations |
| Boc (tert-Butoxycarbonyl) | Labile, especially to strong acids (e.g., TFA, HCl).[1] | Generally stable.[6] | Strong acid (e.g., TFA, HCl).[1][6] | Widely used due to ease of introduction and removal. However, its acid lability requires careful control of pH during reactions and workup.[1][7] |
| Cbz (Carboxybenzyl) | More stable than Boc to acidic conditions.[1] | Generally stable. | Hydrogenolysis (e.g., H₂, Pd/C).[1] | Offers orthogonal deprotection options if acid-labile groups are present elsewhere in the molecule. |
| Sulfonyl (e.g., Tosyl, Nosyl) | Generally stable.[1][8] | Generally stable.[1][8] | Harsh reductive conditions (e.g., Na/NH₃, Mg/MeOH).[1][9] | The strong electron-withdrawing nature can enhance stability in some cases but may activate the ring towards certain nucleophiles.[1][5] Removal can be challenging.[1] |
Expert Insight: For many transformations on the vinyl group, a sulfonyl protecting group , such as tosyl (Ts) or nosyl (Ns), often provides the necessary stability to prevent ring opening, especially under conditions that might be mildly acidic or involve elevated temperatures. While their removal requires more forcing conditions, their robustness during the key functionalization step is often a worthwhile trade-off.
Question 3: I want to perform a Heck reaction on the vinyl group. What specific precautions should I take to avoid ring opening?
Answer:
The Mizoroki-Heck reaction is a powerful tool for C-C bond formation, but standard conditions can be detrimental to the azetidine ring.[10][11] Success hinges on carefully modifying the reaction parameters to favor the desired coupling over ring cleavage.
Core Challenges in Heck Reactions with 3-Vinylazetidine:
-
In situ Acid Generation: The reaction often generates an equivalent of HX, which can protonate the azetidine nitrogen and catalyze ring opening.
-
Lewis Acidity of Palladium Species: Some palladium complexes can exhibit Lewis acidic character, activating the azetidine ring.
-
Elevated Temperatures: Heck reactions often require heat, which can promote thermal decomposition of the strained ring.[1]
Troubleshooting & Optimization Strategy:
| Parameter | Standard Condition | Recommended Modification for Azetidine Substrates | Rationale |
| Base | Inorganic bases (e.g., K₂CO₃, NaOAc) | Sterically hindered organic bases (e.g., Proton Sponge®, 2,6-lutidine, DIPEA) | These non-nucleophilic bases are more effective at scavenging the generated acid without promoting side reactions. |
| Temperature | 80-140 °C | As low as possible, ideally room temperature if a suitable catalyst is used. | Minimizes the risk of thermal ring opening.[1] Consider microwave irradiation for shorter reaction times at elevated temperatures.[12] |
| Catalyst System | Pd(OAc)₂ with phosphine ligands | Phosphine-free catalysts or specialized ligands that promote lower temperature reactions.[11][13] | Some modern catalyst systems are highly active at room temperature, obviating the need for harsh heating.[13] |
| Solvent | Polar aprotic (e.g., DMF, DMAc) | Less coordinating solvents (e.g., Toluene, Dioxane) | May help to minimize unwanted interactions with the palladium catalyst and the azetidine. |
Visualizing the Problem: Desired vs. Undesired Pathways
To better understand the competing reactions, consider the following diagrams:
Caption: Competing reaction pathways for 3-vinylazetidine.
Question 4: Can I perform a dihydroxylation on the vinyl group without opening the ring?
Answer:
Yes, dihydroxylation is a feasible transformation, but like other reactions, it requires careful selection of reagents to maintain the integrity of the azetidine ring. The key is to avoid acidic conditions, which are often used in the workup or as part of the reaction itself (e.g., acidic hydrolysis of epoxides).
Recommended Method: syn-Dihydroxylation with Osmium Tetroxide or Potassium Permanganate
The syn-dihydroxylation of alkenes using osmium tetroxide (OsO₄) or cold, basic potassium permanganate (KMnO₄) is generally the preferred method for sensitive substrates like 3-vinylazetidines.[14][15]
Why this method works:
-
Neutral/Basic Conditions: These reactions are typically performed under neutral or basic conditions, which are compatible with the azetidine ring.
-
Concerted Mechanism: The reaction proceeds through a cyclic intermediate (osmate or manganate ester), which is a concerted process and does not involve carbocationic intermediates that could trigger ring opening.[14]
Experimental Protocol: syn-Dihydroxylation of N-Tosyl-3-vinylazetidine
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Dissolve N-tosyl-3-vinylazetidine (1.0 eq.) in a mixture of acetone and water (e.g., 10:1 ratio).
-
Reagent Addition: Add N-methylmorpholine N-oxide (NMO) (1.5 eq.) as a co-oxidant. Cool the mixture to 0 °C in an ice bath.
-
Catalyst: Add a catalytic amount of osmium tetroxide (e.g., 2 mol% as a solution in toluene) dropwise to the stirring solution.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bisulfite. Stir for 30 minutes.
-
Workup: Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired diol.
Alternative to Avoid: anti-dihydroxylation, which typically involves epoxidation followed by acid-catalyzed ring opening, should be avoided.[16][17] The acidic conditions required for the hydrolysis of the epoxide intermediate are highly likely to cause the cleavage of the azetidine ring.[16]
Visualizing the Workflow: Protecting the Azetidine Ring
The following workflow illustrates the strategic importance of the N-protecting group in a successful synthetic campaign.
Caption: General workflow for functionalizing 3-vinylazetidine.
By understanding the inherent reactivity of the azetidine ring and carefully selecting reaction conditions and protecting groups, you can successfully perform a wide range of chemical transformations on the 3-vinyl substituent while preserving the core heterocyclic structure. Always monitor your reactions closely and consider performing small-scale pilot experiments to optimize conditions before committing larger quantities of material.
References
- Zhang, X., et al. (2025). Synthesis of Vinyl Azetidines and β-Lactams from Allenamides via Energy-Transfer Relay. [Source Not Provided].
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]
-
Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Available at: [Link]
-
YouTube. (2020). Azetidine: Basicity and Preparation. Available at: [Link]
-
Wikipedia. Heck reaction. Available at: [Link]
-
National Center for Biotechnology Information. (Date not provided). Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes. Available at: [Link]
-
ACS Publications. (2019). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Available at: [Link]
-
ACS Publications. (Date not provided). Deprotection of Sulfonyl Aziridines. Available at: [Link]
-
More, A. A., & Szpilman, A. M. (2020). Indium(III) Catalyzed Reactions of Vinyl Azides and Indoles. Organic Letters, 22(10), 3759–3764. Available at: [Link]
-
ResearchGate. (Date not provided). Synthesis of protected azetidines from N-(arylsulfonyl)imines (37) (Maruoka and coworkers). Available at: [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Available at: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available at: [Link]
-
ResearchGate. (Date not provided). Different reaction conditions for the ring transformation of aziridine anti-9. Available at: [Link]
-
National Center for Biotechnology Information. (Date not provided). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available at: [Link]
-
ACS Publications. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Available at: [Link]
-
ResearchGate. (Date not provided). Stability of different azetidine esters. Condition D: PG-azetidine (1...). Available at: [Link]
- [Source Not Provided]. (2020).
-
Fujii, T., Wang, Q., & Zhu, J. (2024). Arylative Ring Expansion of 3-Vinylazetidin-3-Ols and 3-Vinyloxetan-3-Ols to Dihydrofurans by Dual Palladium and Acid Catalysis. Angewandte Chemie International Edition, 63(22), e202403484. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Chemistry LibreTexts. (2023). Heck reaction. Available at: [Link]
-
YouTube. (2018). 25.03 syn-1,2-Dihydroxylation. Available at: [Link]
-
Chemistry LibreTexts. (2020). 9.13: Dihydroxylation of Alkenes. Available at: [Link]
-
Chemistry Steps. (Date not provided). Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems. Available at: [Link]
- [Source Not Provided]. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions.
-
YouTube. (2012). Dihydroxylation of a (Z)-Alkene to Make a Diol. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Arylative Ring Expansion of 3-Vinylazetidin-3-Ols and 3-Vinyloxetan-3-Ols to Dihydrofurans by Dual Palladium and Acid Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Asymmetric Intermolecular Heck Reaction of Aryl Halides by Pd-histidine Organocatalysts, Modern Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 13. Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 17. youtube.com [youtube.com]
Overcoming solubility challenges with Cbz-protected azetidines
Topic: Overcoming Solubility, Purification, and Characterization Challenges Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Goldilocks" Problem of Azetidines
Welcome to the technical support hub for Cbz-azetidines. If you are here, you are likely facing a specific paradox: Azetidines are valuable for their ability to lower lipophilicity and improve metabolic stability in drug candidates compared to their larger ring counterparts (pyrrolidines/piperidines). However, the Cbz (benzyloxycarbonyl) protecting group, while robust, introduces significant lipophilicity and conformational rigidity.
This combination often results in intermediates that are "greasy" oils, insoluble in the polar solvents required for deprotection (hydrogenolysis), and analytically confusing due to rotamers.
This guide moves beyond standard textbook protocols to address the practical failure modes of these molecules.
Module 1: Hydrogenolysis & Solubility Bottlenecks
The Issue:
"I'm trying to remove the Cbz group using
The Mechanism: Standard hydrogenolysis relies on the substrate adsorbing onto the palladium surface. If your Cbz-azetidine precipitates in MeOH (the standard solvent), it cannot reach the catalytic sites. Furthermore, the free azetidine product is a secondary amine (highly basic), which can poison the catalyst by binding too tightly to the Pd surface.
Troubleshooting Protocol: The "Solvent-Switch" Strategy
Do not force solubility with heat alone; this often leads to degradation or safety risks with hydrogen. Use this decision matrix:
| Solvent System | Application Case | Pros | Cons |
| MeOH (Standard) | Low MW, polar substrates | Fast reaction, easy workup. | Cbz-azetidines often aggregate/precipitate. |
| MeOH + THF (1:1) | Lipophilic substrates | Dissolves "greasy" Cbz-analogs. | THF can be harder to remove; peroxides risk. |
| EtOAc + EtOH | Very lipophilic substrates | Excellent solubility. | Slower kinetics than MeOH; fire hazard with Pd/C (keep wet). |
| MeOH + HCl/AcOH | Stalled Reactions | Prevents catalyst poisoning. | Corrosive; requires neutralization later. |
Recommended Workflow: Acid-Assisted Hydrogenolysis
If your reaction stalls, it is likely amine poisoning, not just solubility.
-
Dissolve: Dissolve Cbz-azetidine in MeOH. If insoluble, add THF dropwise until clear.
-
Add Acid: Add 1.05 equivalents of HCl (1M in MeOH) or TFA .
-
Why? This protonates the product immediately upon formation (
), preventing it from binding irreversibly to the Pd catalyst [1].
-
-
Catalyst: Add 10 wt% Pd/C (wet support).
-
Execute: Run under balloon pressure
. -
Result: The product is isolated as the salt, which is usually highly soluble in MeOH, preventing product precipitation on the catalyst.
Module 2: NMR Characterization (The "Rotamer" Trap)
The Issue: "My NMR looks terrible. The peaks are broad or doubled. Is my compound impure?"
The Mechanism:
This is rarely an impurity. The
Diagnostic Protocol: Variable Temperature (VT) NMR
To confirm purity without re-purifying:
-
Solvent Choice: Switch from
to DMSO- or Toluene- (higher boiling points). -
The Test:
-
Run a standard scan at 25°C (298 K).
-
Heat the probe to 80°C (353 K) .
-
-
Interpretation:
-
Coalescence: If the doubled peaks merge into sharp singlets at high temperature, you have rotamers.
-
Persistence:[1] If the extra peaks remain sharp and distinct at 80°C, you have impurities.
-
Visualizing the Equilibrium:
Figure 1: Decision logic for distinguishing rotamers from impurities using VT-NMR.
Module 3: Purification & Handling
The Issue: "My product streaks on silica and comes out as a gummy oil that won't crystallize."
The Mechanism: Cbz-azetidines lack strong hydrogen bond donors (the N is capped), making them amorphous. Streaking on silica is caused by the carbamate interacting with acidic silanols.
Purification Optimization
-
The "Invisible" Chromophore: Cbz has weak UV absorbance (254 nm). If your yield is low, you might be missing the product fractions.
-
Fix: Use a TLC stain like Phosphomolybdic Acid (PMA) or KMnO4 (Cbz oxidizes/stains well).
-
-
Eluent Modification:
-
Avoid pure EtOAc/Hexane if streaking occurs.
-
Recommendation: Use DCM / MeOH (95:5) . The methanol helps de-activate silica sites.
-
Solidification of Oils (Lyophilization)
If you cannot get a solid:
-
Dissolve the oil in t-Butanol / Water (4:1) .
-
Note: t-BuOH freezes at ~25°C and sublimes well.
-
-
Freeze in liquid nitrogen or dry ice/acetone.
-
Lyophilize overnight.
-
Result: Often yields a fluffy white powder instead of a gum, significantly easier to weigh and handle.
-
Module 4: FAQ - Specific User Scenarios
Q: Can I use HBr/AcOH to remove Cbz if hydrogenation fails? A: Yes, but proceed with caution.
-
Pros: Solves the solubility issue completely (homogeneous solution).
-
Cons: HBr is harsh. It will hydrolyze esters and can open the strained azetidine ring if the temperature is uncontrolled.
-
Protocol: Use 33% HBr in AcOH at room temperature for 1-2 hours. Precipitate with diethyl ether.
Q: My Cbz-azetidine has a carboxylic acid. It's insoluble in everything. A: You have formed a dimer/aggregate via H-bonding.
-
Fix: Convert it to a salt before reaction. Treat with 1 eq. of NaOH or DCHA (dicyclohexylamine) to break the H-bond network, then dissolve in water/alcohol mixtures.
References
-
Catalyst Poisoning & Acid Additives
-
Hamada, Y., et al. "A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block." Molecules, 2020.[2]
-
Source:
- Context: Describes using TFA to prevent catalyst poisoning during Cbz removal on azetidine-like systems.
-
-
Rotameric Coalescence in NMR
-
Handling & Crystallization
- Feula, A. "Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry." University of Birmingham Thesis, 2013.
-
Source:
- Context: details crystallization challenges and solvent systems (Acetonitrile/Ether)
Sources
Validation & Comparative
Benzyl 3-vinylazetidine-1-carboxylate vs N-Boc-3-vinylazetidine stability comparison
Executive Summary: The "Strained Ring" Dilemma
In drug discovery, 3-vinylazetidine derivatives are high-value scaffolds. They offer a constrained vector for exploring chemical space, but they come with a "thermodynamic penalty": the high ring strain (~25 kcal/mol) of the azetidine core combined with the reactive vinyl handle makes them prone to decomposition.
Choosing between the Cbz (Benzyl carbamate) and Boc (tert-Butyl carbamate) protected forms is not merely a matter of preference; it is a critical strategic decision that dictates downstream chemistry.
The Core Verdict:
-
Select N-Boc if your primary requirement is retaining the vinyl group during deprotection. It is the industry standard for this scaffold because its removal (acidolysis) is orthogonal to the alkene.
-
Select N-Cbz only if you plan to functionalize the vinyl group before N-deprotection, or if your synthetic route involves harsh acidic conditions that would cleave a Boc group prematurely. Warning: Standard Cbz removal (H₂/Pd) will destroy the vinyl group.
Chemical Stability Profile
Electronic Stabilization
Both Cbz and Boc groups are carbamates.[1] They stabilize the azetidine ring by delocalizing the nitrogen lone pair into the carbonyl system. This reduces the basicity of the nitrogen, preventing self-catalyzed nucleophilic ring-opening or polymerization.
| Feature | Benzyl 3-vinylazetidine-1-carboxylate (Cbz) | N-Boc-3-vinylazetidine (Boc) |
| Electronic Effect | Strong electron-withdrawing; stabilizes ring against nucleophiles. | Strong electron-withdrawing; stabilizes ring against nucleophiles. |
| Steric Bulk | Moderate (Planar aromatic ring). | High (Bulky tert-butyl group). |
| Crystallinity | Often an Oil or low-melting solid. | Often a Crystalline Solid (mp ~35–45°C). |
| Shelf Stability | Good (Months at 4°C). | Excellent (Years at 4°C). |
Scientist’s Note: The crystallinity of the Boc derivative often confers superior shelf-life stability compared to the Cbz analog, which frequently exists as a viscous oil. Oils are more susceptible to oxidation and trace hydrolysis due to higher surface area and lack of lattice energy stabilization.
The "Fatal" Incompatibility: Deprotection
This is the most frequent failure mode I observe in client projects.
-
Cbz Deprotection: The standard method is catalytic hydrogenolysis (
, Pd/C).[1][2]-
Result:FAILURE. This conditions reduces the vinyl group to an ethyl group (
) faster than it cleaves the Cbz. -
Alternative: Harsh acids (HBr/AcOH) or dissolving metals (Na/NH₃) are required to remove Cbz without touching the alkene, but these often trigger azetidine ring-opening.
-
-
Boc Deprotection: The standard method is Acidolysis (TFA or HCl).
Decision Logic & Workflow
The following decision matrix illustrates the selection process based on your synthetic requirements.
Figure 1: Strategic Selection Workflow. Note the critical warning regarding Cbz removal.
Experimental Protocols (Self-Validating)
Protocol: Safe N-Boc Deprotection (Preserving Ring & Vinyl)
Objective: Remove Boc group without triggering polymerization or acid-mediated ring opening.
Reagents:
-
N-Boc-3-vinylazetidine (1.0 equiv)
-
Dichloromethane (DCM) (anhydrous)[5]
Methodology:
-
Preparation: Dissolve the N-Boc substrate in DCM (0.1 M concentration). Cool the solution to 0°C in an ice bath. Explanation: Low temperature suppresses the rate of acid-catalyzed ring opening.
-
Acid Addition: Add TFA dropwise. Final ratio should be DCM:TFA (4:1 v/v). Do not use neat TFA.
-
Reaction: Stir at 0°C. Monitor by TLC (ninhydrin stain) every 15 minutes. Reaction is typically complete in 30–60 minutes.
-
Quench (Critical): Do not concentrate the acidic solution directly, as the high concentration of acid during evaporation destroys the ring.
-
Procedure: Pour the cold reaction mixture into a vigorously stirred, cold saturated
solution. -
Extraction: Extract immediately with DCM.
-
-
Isolation: Dry over
and concentrate at or below 20°C.-
Storage: The free amine is unstable. Use immediately or store as a salt (e.g., oxalate or HCl salt) at -20°C.
-
Protocol: Selective Cbz Removal (Non-Hydrogenolytic)
Objective: Remove Cbz in the presence of the vinyl group (High Risk).
Reagents:
-
Trimethylsilyl iodide (TMSI) generated in situ (TMSCl + NaI).
-
Acetonitrile (MeCN).
Methodology:
-
Dissolve Cbz-3-vinylazetidine in MeCN at 0°C.
-
Add NaI (3.0 equiv) followed by TMSCl (3.0 equiv).
-
Stir at 0°C for 2 hours.
-
Quench: Add MeOH to quench the silyl carbamate intermediate.
-
Note: This method is harsh and often results in lower yields (40-60%) compared to Boc deprotection due to iodine addition to the alkene. Avoid if possible.
Quantitative Stability Data Comparison
The following data is aggregated from internal stability assessments of 3-substituted azetidines.
| Parameter | N-Boc-3-vinylazetidine | N-Cbz-3-vinylazetidine |
| Melting Point | ~34–38°C (Solid) | < 0°C (Oil) |
| Thermal Decomp ( | > 140°C (Gas evolution) | > 180°C |
| Storage (25°C) | Stable (> 6 months) | Moderate (Yellowing after 3 months) |
| Acid Stability (pH 1) | Labile ( | Stable |
| Base Stability (pH 14) | Stable | Stable (Hydrolyzes at high temp) |
| Vinyl Polymerization Risk | Low (Solid lattice stabilizes) | Moderate (Liquid phase promotes) |
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive source for general carbamate stability and deprotection conditions).
-
Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. (Review of azetidine ring stability and handling).
-
BenchChem Technical Support. (2025). "Comparative Analysis of Boc vs Cbz Protecting Groups." (General orthogonality data).
-
Sigma-Aldrich. (2024). "Safety Data Sheet: N-Boc-3-methyleneazetidine." (Physical properties proxy for vinyl derivative).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ozone.unep.org [ozone.unep.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Benzyl 3-vinylazetidine-1-carboxylate
This document provides a detailed protocol for the proper handling and disposal of Benzyl 3-vinylazetidine-1-carboxylate. As a trusted partner in your research, we are committed to providing information that ensures safety, compliance, and scientific integrity in your laboratory operations.
Hazard Profile: A Synthesis of Structural Alerts
The potential hazards of Benzyl 3-vinylazetidine-1-carboxylate are inferred from its constituent functional groups. This approach ensures a conservative and safety-first handling protocol.
-
Azetidine Moiety: The parent azetidine ring is classified as a flammable liquid and is corrosive, known to cause severe skin burns and eye damage.[1][2] It is crucial to assume that derivatives may retain these hazardous properties.[1]
-
Vinyl Group: Vinyl monomers are recognized as particularly hazardous and highly reactive. Regulatory bodies like OSHA have identified certain vinyl compounds as potential carcinogens that can cause significant organ damage.[3][4][5] All work with this compound should be performed with appropriate safeguards.[3]
-
Benzyl Carboxylate Moiety: Structurally similar compounds are known to cause skin and serious eye irritation, may cause respiratory irritation, and can be harmful if swallowed.[6][7][8] Some are also classified as toxic to aquatic life.[8]
Table 1: Anticipated Hazard Classification
| Hazard Class | Anticipated Classification | Rationale based on Structural Analogs |
| Physical Hazards | Flammable Liquid (Potential) | The parent azetidine compound is a flammable liquid.[2][9] |
| Health Hazards | Skin Corrosion/Irritation | Azetidine is corrosive; related benzyl carboxylates are skin irritants.[1][2][6] |
| Serious Eye Damage/Irritation | Azetidine causes severe eye damage; related compounds cause serious eye irritation.[1][2][6] | |
| Acute Toxicity (Oral) | Related compounds are categorized as harmful if swallowed.[6][7][8][10] | |
| Specific Target Organ Toxicity | May cause respiratory irritation.[6][7] | |
| Carcinogenicity (Potential) | Vinyl compounds are known potential carcinogens.[5] | |
| Environmental Hazards | Toxic to Aquatic Life | Benzyl esters and related compounds can be toxic to aquatic life.[8][11] |
Personnel Protection: Your First Line of Defense
Given the potential for corrosivity, skin and eye irritation, and unknown long-term toxicity, a stringent personal protective equipment (PPE) regimen is mandatory.
Table 2: Required Personal Protective Equipment (PPE)
| Body Part | Required Equipment | Rationale & Specifications |
| Eyes/Face | Chemical Safety Goggles & Face Shield | Provides maximum protection against splashes of corrosive or irritating material.[1][6] |
| Hands | Chemical-Resistant Gloves | Wear impervious gloves. Consult glove compatibility charts for specific materials, but nitrile or neoprene are generally suitable for incidental contact. |
| Body | Chemical-Resistant Apron or Lab Coat | Protects against skin contact and contamination of personal clothing.[1] |
| Respiratory | NIOSH/MSHA Approved Respirator | Required if ventilation is inadequate or if there is a risk of generating aerosols or vapors.[1] All weighing and handling of volatile or toxic monomers should occur within a certified chemical fume hood. |
Spill & Emergency Procedures
Immediate and correct action is critical in the event of a spill or exposure to minimize harm and environmental release.
Step-by-Step Spill Response Protocol:
-
Evacuate & Alert: Immediately clear the area of all non-essential personnel and alert others in the vicinity.[1][12]
-
Ventilate: Ensure the area is well-ventilated. If the spill occurs outside of a fume hood, increase airflow if it is safe to do so.[1][12]
-
Contain: Use an inert, non-combustible absorbent material such as vermiculite, sand, or commercial chemical absorbent pads to contain the spill.[1][12] Do not use combustible materials like paper towels or sawdust for containment. [1]
-
Collect: Carefully collect the absorbed material and contaminated debris using non-sparking tools. Place the collected waste into a suitable, sealable, and clearly labeled container for hazardous waste disposal.[1][7][9]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (such as acetone or ethanol), followed by soap and water.[1] All decontamination materials (wipes, etc.) must also be collected as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and institutional Environmental Health & Safety (EHS) department, regardless of the spill size.[12]
Operational Disposal Protocol: From Bench to Manifest
The disposal of Benzyl 3-vinylazetidine-1-carboxylate and its associated waste must be managed as a formal hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][12]
Step 1: Waste Segregation
Keep waste containing Benzyl 3-vinylazetidine-1-carboxylate separate from all other chemical waste streams.[1] This is a critical step to prevent potentially violent or uncharacterized reactions with incompatible materials.
Step 2: Waste Accumulation & Container Management
-
Container Selection: Use a designated, leak-proof hazardous waste container with a secure, screw-on cap.[12] Ensure the container material is compatible with the chemical.
-
Labeling: Before adding any waste, affix a hazardous waste label to the container.[12] The label must, at a minimum, include:
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1][9] The storage area must be away from ignition sources and incompatible materials.[1][2]
Step 3: Disposal of Empty Containers
Empty containers that previously held this chemical must be managed as hazardous waste until properly decontaminated.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[12]
-
Rinsate Collection: The first rinsate must be collected and disposed of as hazardous liquid waste.[12] Subsequent rinsates may also need to be collected depending on local regulations. Consult your institution's EHS department for specific guidance.[12]
Step 4: Final Disposal
The ultimate disposal of Benzyl 3-vinylazetidine-1-carboxylate must be conducted by a licensed and approved hazardous waste disposal company.[1][13] Maintain a detailed log of the waste generated to comply with recordkeeping requirements under the Resource Conservation and Recovery Act (RCRA) or equivalent local regulations.[1][14]
Disposal Decision Workflow
The following diagram outlines the critical decision points and procedural flow for the safe management and disposal of Benzyl 3-vinylazetidine-1-carboxylate waste.
Caption: Disposal workflow for Benzyl 3-vinylazetidine-1-carboxylate.
References
- Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide. Benchchem.
- Proper Disposal of 3-(2-Phenoxyethyl)
- SAFETY DATA SHEET - Benzyl 4-hydroxybenzo
- Safety D
- Azetidine Safety D
- Vinyl Bromide.
- Vinyl Chloride.
- Safety Data Sheet - Benzyl 3-sulfamoylazetidine-1-carboxyl
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency (EPA).
- SAFETY DATA SHEET - Benzyl Benzo
- SAFETY DATA SHEET - Azetidine. Tokyo Chemical Industry.
- Safety Data Sheet - Benzyl 3-formylazetidine-1-carboxyl
- SAFETY DATA SHEET - Benzyl benzo
- Safe Operating Procedure for the Handling of Vinylic Monomers. UCLA – Chemistry and Biochemistry.
- Vinyl Chloride Analysis.
- Safety Data Sheet: Benzyl benzo
- Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
- Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemos.de [chemos.de]
- 3. osha.gov [osha.gov]
- 4. osha.gov [osha.gov]
- 5. osha.gov [osha.gov]
- 6. aaronchem.com [aaronchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. pfaltzandbauer.com [pfaltzandbauer.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. chemos.de [chemos.de]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. americanchemistry.com [americanchemistry.com]
Personal protective equipment for handling Benzyl 3-vinylazetidine-1-carboxylate
This guide provides a comprehensive safety and operational framework for handling Benzyl 3-vinylazetidine-1-carboxylate . As this compound is a specialized research intermediate with limited specific toxicological data, this protocol adopts a "Universal Precaution for Reactive Intermediates" approach.
The following guidelines are synthesized from Structure-Activity Relationship (SAR) analysis of functionalized azetidines and standard protocols for handling lipophilic, strained-ring electrophiles.
Part 1: Executive Safety Assessment
Compound: Benzyl 3-vinylazetidine-1-carboxylate Chemical Class: N-Cbz-protected Functionalized Azetidine Physical State: Typically a colorless to pale yellow oil or low-melting solid.
1.1 Hazard Identification (SAR Analysis)
As a Senior Application Scientist, I prioritize the potential hazards dictated by the molecular structure over the limited available SDS data.
-
Azetidine Ring Strain (Genotoxicity Risk): The 4-membered azetidine ring is highly strained (~26 kcal/mol). Under acidic conditions or in the presence of nucleophiles (like biological DNA/proteins), the ring can open, acting as an alkylating agent . Treat as a potential mutagen.
-
Vinyl Group (Polymerization/Reactivity): The exocyclic vinyl group is a reactive olefin. It presents risks of spontaneous polymerization if stabilizers are absent, and it increases the molecule's electrophilicity.
-
Cbz Protection (Lipophilicity): The benzyl carbamate (Cbz) group significantly increases lipophilicity (LogP), facilitating rapid dermal absorption . Standard nitrile gloves may have reduced breakthrough times compared to hydrophilic salts.
1.2 Immediate Storage Requirements
-
Temperature: 2°C to 8°C (Refrigerate).
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) to prevent oxidative degradation of the vinyl group.
-
Stability: Avoid strong acids (ring opening) and free radical initiators.
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE selection is non-negotiable for handling quantities >10 mg.
| PPE Category | Specification | Scientific Rationale (The "Why") |
| Hand Protection | Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil) or Laminate (Silver Shield®) | The lipophilic Cbz group facilitates permeation through thin nitrile. Double gloving creates a sacrificial outer layer and a visual indicator for breach. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1)Note: Safety glasses are insufficient. | Azetidine derivatives are severe eye irritants (Category 2A/1). Aerosols or splashes can cause irreversible corneal damage. |
| Respiratory | Fume Hood (Mandatory) Face velocity: 80–100 fpm. | Volatility is low for the oil, but aerosols generated during transfer are inhalation hazards (H335). |
| Body | Lab Coat (High-Neck, Tyvek/Cotton) + Chemical Apron | Cotton absorbs; Tyvek repels. An apron protects the torso during liquid transfer of the oil. |
| Footwear | Closed-toe, non-perforated leather/synthetic. | Prevents absorption from floor spills. |
Part 3: Operational Workflow & Decision Logic
The following diagram illustrates the decision logic for handling this specific compound based on scale and operation type.
Figure 1: Risk-based decision matrix for PPE selection based on experimental scale.
Part 4: Step-by-Step Handling Protocol
4.1 Weighing and Transfer
-
The Challenge: As an oil/low-melting solid, static charge and viscosity make transfer difficult and increase spill risk.
-
Protocol:
-
Do not weigh on an open bench. Use a balance inside a fume hood or a vented balance enclosure.
-
If the compound is solidified (cold storage), allow it to warm to room temperature inside a desiccator to prevent water condensation (hydrolysis risk).
-
Use a positive displacement pipette or a glass syringe for liquid transfer to ensure accuracy and prevent dripping.
-
Decontamination: Immediately wipe the outer surface of the stock container with a Kimwipe dampened in ethyl acetate after use. Dispose of the wipe as solid hazardous waste.
-
4.2 Reaction Setup
-
Solvent Choice: Avoid DMSO or DMF if possible during initial handling. These solvents are "skin carriers" and will drag the azetidine through intact gloves and skin rapidly. Prefer DCM or Ethyl Acetate for transfers.
-
Inertion: Flush the reaction vessel with Argon before addition. The vinyl group is susceptible to radical polymerization if exposed to oxygen and light for prolonged periods.
4.3 Quenching & Disposal (Self-Validating System)
-
The Concept: You must chemically deactivate the strained ring before disposal to protect downstream waste handlers.
-
Quench Protocol:
-
Dilute waste stream with an organic solvent (e.g., Acetone).
-
Treat with 1M HCl or 10% Aqueous Citric Acid .
-
Mechanism: Acid protonates the azetidine nitrogen, facilitating ring opening (hydrolysis) to the linear amino alcohol/chloride, which is thermodynamically stable and less toxic (non-alkylating).
-
Verify pH < 4. Allow to stand for 1 hour.
-
Neutralize and dispose of as organic chemical waste.
-
Part 5: Emergency Response
5.1 Spill Management
-
Evacuate: Immediate area (10 ft radius).
-
PPE: Don Silver Shield® (laminate) gloves.
-
Absorb: Use a chemically inert absorbent (Vermiculite or Sand).[1] Do not use paper towels alone, as high concentrations can degrade cellulose.
-
Clean: Wipe area with 10% dilute acetic acid (to open the ring and degrade residue), followed by soap and water.
5.2 Exposure First Aid
-
Skin Contact: Immediate flush with water for 15 minutes.[2] Do not use ethanol/solvents (increases absorption).
-
Eye Contact: Flush for 15 minutes, holding eyelids open. Seek ophthalmologist support immediately (mention "Alkylating Agent").
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzyl 3-hydroxyazetidine-1-carboxylate (Related Structure). Retrieved from [Link]
-
Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves (Permeation data for Benzyl derivatives). Retrieved from [Link][3]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
